Phosphoryl fluoride
Description
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/F3OP/c1-5(2,3)4 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUQCRZBKUBHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=P(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3OP | |
| Record name | phosphoryl fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Phosphoryl_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065504 | |
| Record name | Phosphoric trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.968 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13478-20-1 | |
| Record name | Phosphoric trifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoryl oxyfluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric trifluoride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoryl trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHORYL OXYFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2907TX5WS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Laboratory Synthesis of Phosphoryl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal methods for the laboratory-scale synthesis of phosphoryl fluoride (POF₃), a valuable fluorinating agent and chemical intermediate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes essential safety information. The synthesis workflows and reaction pathways are visualized to facilitate a clear understanding of the processes involved.
Introduction
This compound (POF₃), also known as phosphorus oxyfluoride, is a colorless, toxic gas with significant applications in chemical synthesis.[1] Its utility as a fluorinating agent is pivotal in the production of various organofluorine compounds. Furthermore, it serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and fluorophosphoric acids. This guide details two primary and reliable methods for its laboratory preparation: the fluorination of phosphoryl chloride (POCl₃) and the controlled partial hydrolysis of phosphorus pentafluoride (PF₅).
Physical and Chemical Properties:
-
Molecular Formula: POF₃
-
Molar Mass: 103.97 g/mol
-
Boiling Point: -39.7 °C
-
Appearance: Colorless gas
-
Solubility: Reacts with water and alcohol; soluble in diethyl ether and hydrocarbons.
Synthesis Methodologies
Two robust methods for the synthesis of this compound are presented below, complete with detailed experimental protocols.
Method 1: Fluorination of Phosphoryl Chloride with an Alkali Metal Fluoride
This is a common and practical method for generating this compound, involving a halogen exchange reaction. Both potassium fluoride (KF) and sodium fluoride (NaF) can be used as the fluorinating agent.
Reaction Pathway:
References
An In-depth Technical Guide to Phosphoryl Fluoride (POF₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoryl fluoride (POF₃), also known as phosphorus oxyfluoride, is a colorless, pungent gas with the chemical formula POF₃.[1] It is a tetrahedral molecule with phosphorus as the central atom.[2] As a member of the phosphorus oxyhalide family, it exhibits unique chemical properties, bridging the characteristics of acid halides and fluoride donors.[2] Its high reactivity and toxicity necessitate careful handling.[2][3] this compound serves as a precursor in the synthesis of fluorophosphoric acids and finds applications in various chemical syntheses.[1][2]
Physical Properties of this compound
The key physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | POF₃[1] |
| Molar Mass | 103.9684 g/mol [1] |
| Appearance | Colorless gas[1] |
| Boiling Point | -39.7 °C (233.5 K)[1] |
| Triple Point | -96.4 °C[2] |
| Critical Temperature | 73 °C[2] |
| Critical Pressure | 4.25 bar[2] |
| Dipole Moment | 1.76 D[1][2] |
| Solubility | Reacts with water, alcohol, and acid. Soluble in diethyl ether and hydrocarbons.[1] |
Chemical Properties and Reactivity
Molecular Structure and Bonding
This compound has a tetrahedral molecular geometry, with the central phosphorus atom bonded to one oxygen atom and three fluorine atoms.[2] The P-O bond is a double bond with significant ionic character, which contributes to its high reactivity.[2]
Hydrolysis
This compound hydrolyzes rapidly in water.[2] The hydrolysis proceeds in a stepwise manner, first forming difluorophosphoric acid (HPO₂F₂), then monofluorophosphoric acid (H₂PO₃F), and finally orthophosphoric acid (H₃PO₄).[1]
Reactions with Amines
This compound reacts with amines. For instance, its reaction with dimethylamine produces dimethylaminophosphoryl difluoride, along with dimethylammonium salts of difluorophosphate and hexafluorophosphate.[1][4]
Lewis Acidity
This compound acts as a weak Lewis acid, with the phosphorus atom being the acidic center.[2] It can form adducts with strong Lewis bases like amines and ethers, although these complexes are often unstable and prone to hydrolysis.[2]
Spectroscopic Characterization
The structure and properties of this compound have been investigated using various spectroscopic techniques.
-
Raman Spectroscopy : Raman spectra of this compound have been used to study its vibrational modes. An extra line observed in the spectra of neat and matrix-isolated POF₃ suggests intermolecular interactions in the solid state.[5]
-
X-ray Diffraction : Single-crystal X-ray diffraction has been employed to determine the crystal structure of this compound. It crystallizes in the trigonal space group P3m1, and the structure reveals zigzag chains formed by intermolecular P-O contacts.[5]
-
NMR Spectroscopy : While specific spectral data is not detailed in the provided context, ¹⁹F and ³¹P NMR spectroscopy are principal techniques for characterizing fluorine- and phosphorus-containing compounds, respectively. These methods would be crucial for analyzing the structure and purity of this compound and its reaction products.[6][7]
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound is the partial hydrolysis of phosphorus pentafluoride (PF₅).[1]
General Methodology:
-
Phosphorus pentafluoride gas is carefully reacted with a controlled amount of water.
-
The reaction produces this compound and hydrogen fluoride as a byproduct.
-
The resulting gases are then separated and purified, typically by fractional distillation, to isolate the this compound.
Safe Handling and Storage
This compound is a toxic and corrosive gas that can form hydrofluoric acid upon contact with moisture.[1][3] Therefore, stringent safety precautions are necessary.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9] In case of potential exposure to the gas, a self-contained breathing apparatus should be used.[9]
-
Ventilation : All work with this compound should be conducted in a well-ventilated fume hood.[8]
-
Handling : Avoid contact with skin, eyes, and clothing.[10] Prevent inhalation of the gas.[8]
-
Storage : Store in a cool, dry, well-ventilated area in tightly sealed containers.[8][11] Protect from moisture.[8]
-
First Aid :
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[9]
-
Skin Contact : Immediately wash off with soap and plenty of water and consult a physician.[9]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and consult a physician.[9]
-
Conclusion
This compound is a highly reactive and versatile inorganic compound. Its distinct physical and chemical properties, particularly its susceptibility to hydrolysis and its reactions with nucleophiles, make it a valuable reagent in specialized synthetic applications. A thorough understanding of its properties and adherence to strict safety protocols are essential for its use in research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid-State NMR and Raman Spectroscopic Investigation of Fluoride-Substituted Apatites Obtained in Various Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biophysics.org [biophysics.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. fishersci.dk [fishersci.dk]
- 11. nj.gov [nj.gov]
Vibrational Spectroscopy of Gaseous Phosphoryl Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the vibrational spectroscopy of gaseous phosphoryl fluoride (POF3). This compound is a key compound in organophosphorus chemistry, and understanding its vibrational properties is crucial for structural elucidation, theoretical modeling, and applications in various fields, including drug development where phosphate groups play a critical role. This document summarizes key spectroscopic data, details experimental and computational methodologies, and provides visual representations of the analytical workflow.
Introduction to the Vibrational Spectrum of this compound
This compound is a molecule with C3v symmetry. Its vibrational spectrum, studied through infrared (IR) and Raman spectroscopy, provides a fundamental understanding of its molecular structure and bonding. The molecule has six fundamental vibrational modes, which are categorized into symmetry species A1 and E. The A1 modes are symmetric with respect to the principal C3 axis and are active in both infrared and Raman spectroscopy. The E modes are doubly degenerate and are also active in both IR and Raman.
Quantitative Vibrational Data
The vibrational frequencies of gaseous this compound have been determined through both experimental measurements and theoretical calculations. The following table summarizes the fundamental vibrational frequencies and their assignments.
| Symmetry | Mode | Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |
| A1 | ν1 | P=O stretch | 1415 | 1405.1 | [1] |
| A1 | ν2 | Symmetric P-F stretch | 990 | - | |
| A1 | ν3 | Symmetric F-P-F bend | 473 | - | |
| E | ν4 | Asymmetric P-F stretch | 873 | - | |
| E | ν5 | Asymmetric F-P-F bend | 485 | - | |
| E | ν6 | Rocking | 335 | - |
Note: Calculated frequencies are from reference[1]. A comprehensive list of experimental values from various sources is extensive; the values presented are representative.
Experimental Protocols
The acquisition of high-quality vibrational spectra of gaseous this compound requires carefully controlled experimental conditions. The following sections describe generalized protocols for gas-phase Fourier Transform Infrared (FTIR) and Raman spectroscopy.
Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for obtaining the infrared spectrum of gaseous samples.
Objective: To measure the infrared absorption spectrum of gaseous POF3 to determine its vibrational frequencies.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Gas cell with appropriate window material (e.g., KBr or CsI)
-
Vacuum line for sample handling
-
This compound (POF3) gas sample
-
Pressure gauge
-
Data acquisition and processing software
Procedure:
-
System Preparation: Ensure the FTIR spectrometer is properly aligned and purged with a dry, inert gas (e.g., nitrogen) to minimize atmospheric water and carbon dioxide interference.
-
Gas Cell Preparation: Evacuate the gas cell using the vacuum line to remove any residual gases.
-
Sample Introduction: Introduce the gaseous POF3 into the gas cell to a desired pressure. The optimal pressure will depend on the path length of the cell and the intensity of the absorption bands.
-
Spectral Acquisition:
-
Record a background spectrum of the evacuated gas cell.
-
Record the sample spectrum with POF3 in the gas cell.
-
The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.
-
-
Data Analysis: Process the resulting spectrum to identify the vibrational frequencies. This may involve baseline correction, peak picking, and comparison with literature values.
Gas-Phase Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying symmetric vibrations.
Objective: To measure the Raman scattering spectrum of gaseous POF3.
Materials and Equipment:
-
Raman spectrometer with a suitable laser excitation source (e.g., an argon-ion laser)
-
Gas cell with high-purity quartz windows
-
Sample handling system for gases
-
This compound (POF3) gas sample
-
Data acquisition and analysis software
Procedure:
-
System Alignment: Align the laser beam to pass through the center of the gas cell and focus the scattered light onto the entrance slit of the spectrometer.
-
Sample Preparation: Fill the gas cell with the POF3 sample to the desired pressure.
-
Spectral Acquisition:
-
Illuminate the gas sample with the laser.
-
Collect the scattered radiation at a 90° angle to the incident beam.
-
Record the Raman spectrum over the desired wavenumber range.
-
-
Data Analysis: Analyze the spectrum to determine the Raman shifts corresponding to the vibrational modes of POF3.
Computational Methodology
Theoretical calculations are invaluable for assigning experimentally observed vibrational frequencies to specific molecular motions.
Objective: To calculate the vibrational frequencies and normal modes of POF3 using quantum chemical methods.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Procedure:
-
Molecular Geometry Optimization:
-
Construct the initial molecular structure of POF3.
-
Perform a geometry optimization to find the minimum energy structure. A common level of theory for this is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation at the optimized geometry. This calculation will yield the harmonic vibrational frequencies.
-
The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
-
Analysis of Results:
-
The output will provide the vibrational frequencies and the corresponding atomic displacements for each normal mode.
-
Visualize the normal modes to assign them to specific types of vibrations (e.g., stretching, bending).
-
Compare the calculated frequencies with the experimental data. It is common to apply a scaling factor to the calculated frequencies to improve agreement with experimental values.
-
Visualizations
The following diagrams illustrate the experimental and analytical workflows for the vibrational spectroscopy of gaseous this compound.
Caption: Experimental workflows for gas-phase FTIR and Raman spectroscopy.
Caption: Logical workflow for vibrational spectral analysis and assignment.
References
The Discovery and Enduring Significance of Phosphoryl Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoryl fluoride (POF₃), also known as phosphorus oxyfluoride, is a colorless, highly toxic gas with significant chemical reactivity that has carved a unique niche in the history of chemistry. From its initial discovery in the late 19th century to its peripheral involvement in the development of potent nerve agents, the study of this compound has provided fundamental insights into phosphorus-halogen chemistry. This technical guide offers an in-depth exploration of the discovery, synthesis, and key properties of this compound, presenting data in a structured format for clarity and providing detailed experimental protocols from seminal studies.
I. Discovery and Early History
The existence of an oxyfluoride of phosphorus was first definitively established by the French chemist Henri Moissan, a Nobel laureate renowned for his work on the isolation of fluorine. However, it was the work of British chemists Thomas Edward Thorpe and F. J. Hambly in 1889 that provided a practical method for its synthesis and a more thorough characterization of its properties.
Key Milestones in the Discovery of this compound:
-
Early Postulation: While the exact first mention is difficult to pinpoint, the potential for a phosphorus oxyfluoride was a logical extension of the known chemistry of phosphorus oxychloride (POCl₃).
-
First Definitive Synthesis (Moissan): Henri Moissan was the first to unequivocally synthesize and identify this compound. His work laid the groundwork for future investigations into this reactive compound.
-
Practical Synthesis and Characterization (Thorpe and Hambly, 1889): Thorpe and Hambly developed a more accessible method for producing this compound, allowing for a more detailed study of its physical and chemical characteristics.[1]
II. Synthesis of this compound: From Historical Methods to Modern Approaches
The synthesis of this compound has evolved from early, often hazardous, high-temperature reactions to more controlled and efficient modern techniques.
Historical Synthesis: Thorpe and Hambly's Method
The first practical synthesis of this compound was achieved by Thorpe and Hambly through the reaction of phosphorus pentoxide with a fluoride salt.
Experimental Protocol: Synthesis of this compound (Thorpe and Hambly, 1889) [1]
-
Reactants:
-
Cryolite (Na₃AlF₆), finely powdered
-
Phosphorus pentoxide (P₂O₅)
-
-
Apparatus: A glass retort connected to a series of U-tubes for gas purification and collection. The collection vessel was cooled with a suitable refrigerant.
-
Procedure:
-
An intimate mixture of finely powdered cryolite and phosphorus pentoxide is prepared.
-
The mixture is heated in the glass retort.
-
A gaseous product, this compound, is evolved.
-
The gas is passed through a series of U-tubes, likely containing materials to remove any unreacted starting materials or byproducts.
-
The purified this compound gas is then condensed and collected in the cooled vessel.
-
-
Reaction: The exact stoichiometry of the reaction with cryolite is complex, but the fundamental transformation involves the fluorination of phosphorus pentoxide. A simplified representation with a generic fluoride source (MF) can be written as: P₂O₅ + 3MF → 2POF₃ + 3MO (where M is a metal)
Modern Synthetic Methods
Contemporary approaches to synthesizing this compound offer improved yields and safety profiles.
-
Partial Hydrolysis of Phosphorus Pentafluoride (PF₅): This is a common laboratory-scale method.[2] PF₅ + H₂O → POF₃ + 2HF
-
Halogen Exchange from Phosphoryl Chloride (POCl₃): This method involves the reaction of phosphoryl chloride with a fluorinating agent.[2] POCl₃ + 3HF → POF₃ + 3HCl Alternatively, metal fluorides can be used: 2POCl₃ + 3ZnF₂ → 2POF₃ + 3ZnCl₂[2]
The following diagram illustrates the logical progression of these synthetic methodologies.
Caption: Evolution of this compound Synthesis Methods.
III. Physicochemical Properties and Molecular Structure
This compound is a tetrahedral molecule with C₃ᵥ symmetry. Its physical and structural parameters have been determined through various spectroscopic and diffraction techniques.
Physical Properties
| Property | Value |
| Molar Mass | 103.968 g/mol |
| Appearance | Colorless gas |
| Boiling Point | -39.7 °C |
| Melting Point | -96.4 °C |
| Density (gas, at STP) | 4.64 g/L |
| Dipole Moment | 1.76 D |
Molecular Structure
The molecular geometry of this compound has been precisely determined using gas electron diffraction studies. These studies have provided accurate measurements of the bond lengths and angles within the molecule.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| P–F Bond | 1.524 | |
| P=O Bond | 1.436 | |
| F–P–F Angle | 101.3 | |
| O=P–F Angle | 116.8 |
Data obtained from gas electron diffraction studies.[2][3]
IV. Chemical Reactivity: The Hydrolysis Pathway
A key chemical characteristic of this compound is its reactivity with water. It undergoes hydrolysis in a stepwise manner, ultimately yielding phosphoric acid and hydrogen fluoride. This reactivity is a critical consideration in its handling and is also relevant to understanding the degradation of related organophosphorus compounds.
The hydrolysis proceeds through the formation of fluorophosphoric acids:
-
Step 1: Formation of Difluorophosphoric Acid POF₃ + H₂O → HPO₂F₂ + HF
-
Step 2: Formation of Monofluorophosphoric Acid HPO₂F₂ + H₂O → H₂PO₃F + HF
-
Step 3: Formation of Phosphoric Acid H₂PO₃F + H₂O → H₃PO₄ + HF
This sequential hydrolysis pathway is depicted in the following diagram:
Caption: Stepwise Hydrolysis of this compound.
V. Relevance in Modern Chemistry and Drug Development
While this compound itself is not a therapeutic agent, its chemistry is foundational to the understanding of more complex organophosphorus compounds, some of which have significant biological activity. The P-F bond is a key feature in certain chemical warfare agents, such as Sarin (GB), which is an isopropyl methylphosphonofluoridate.[4] The study of the reactivity and degradation of these agents, including the hydrolysis of the P-F bond, is critical for developing countermeasures and decontamination protocols.
Furthermore, the principles of phosphorus-fluorine chemistry are relevant in the design of enzyme inhibitors and other bioactive molecules in drug discovery. The high electronegativity of fluorine and the unique properties of the P-F bond can be exploited to modulate the electronic and steric properties of drug candidates.
VI. Conclusion
The journey of this compound from its discovery in the late 19th century to its relevance in contemporary chemical research highlights its enduring importance. The foundational work of Moissan and Thorpe and Hambly paved the way for a deeper understanding of its synthesis and properties. Modern analytical techniques have provided a precise picture of its molecular structure, while its reactivity, particularly its hydrolysis, remains a key area of study. For researchers in synthetic chemistry and drug development, the history and chemistry of this compound offer valuable insights into the behavior of phosphorus-halogen compounds and inform the design of novel molecules with desired biological activities.
References
NMR Spectra of Phosphoryl Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectra of phosphoryl fluoride (POF₃). It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the characterization of fluorine-containing compounds. This document details the key NMR parameters of POF₃, outlines experimental considerations for spectral acquisition, and visualizes the underlying principles of its spectral features.
Introduction to this compound (POF₃)
This compound is a colorless, toxic gas at room temperature. Its simple molecular structure, containing both phosphorus-31 (³¹P) and fluorine-19 (¹⁹F) nuclei, both of which are spin-active (I = 1/2) and 100% naturally abundant, makes it an excellent model compound for multinuclear NMR studies. The analysis of its NMR spectra provides fundamental insights into spin-spin coupling phenomena and chemical environment effects.
Quantitative NMR Data
The NMR spectroscopic parameters of this compound are characterized by the chemical shifts of the ³¹P and ¹⁹F nuclei and the prominent one-bond spin-spin coupling constant between them.
Chemical Shifts
The chemical shift of an atomic nucleus is dependent on its local electronic environment. For POF₃, the highly electronegative fluorine atoms significantly influence the shielding of both the phosphorus and fluorine nuclei.
Table 1: Chemical Shifts (δ) for this compound
| Nucleus | Chemical Shift (ppm) | Reference Standard |
| ³¹P | +35.5 | 85% H₃PO₄ |
| ¹⁹F | -90.7 | CFCl₃ |
Note: An earlier reported ³¹P chemical shift of +80.3 ppm has been suggested to be erroneous, likely due to the formation of POF₃ from the hydrolysis of PF₅ in glass NMR tubes.
Spin-Spin Coupling Constants
The interaction between the magnetic moments of the phosphorus and fluorine nuclei results in the splitting of their respective NMR signals. This spin-spin coupling is quantified by the coupling constant, J.
Table 2: Spin-Spin Coupling Constant (J) for this compound
| Coupling | Value (Hz) |
| ¹J(P-F) | 1080 |
Note: A previously reported ¹J(P-F) value of 938 Hz corresponds to the likely erroneous ³¹P chemical shift of +80.3 ppm.
Experimental Protocols
The acquisition of high-quality NMR spectra for this compound requires careful consideration of its physical properties and reactivity.
Sample Preparation
Due to its gaseous nature at standard conditions and susceptibility to hydrolysis, sample preparation for POF₃ NMR is critical.
-
Gas-Phase NMR: this compound can be handled as a gas in a sealed NMR tube. The pressure of the gas will affect the signal intensity.
-
Solution-Phase NMR: For solution-state NMR, POF₃ must be condensed into a suitable deuterated solvent at low temperatures.
-
Solvent Selection: Aprotic, non-coordinating deuterated solvents such as CDCl₃ or acetone-d₆ are suitable.
-
Handling Precautions: All glassware must be scrupulously dried to prevent the formation of fluorophosphoric acids. The use of metal or polymer containers for storage and transfer is recommended to avoid reaction with silica.[1]
-
Temperature: The sample should be prepared and maintained at low temperatures (e.g., -84 to -90 °C) to keep POF₃ in its liquid state.[1]
-
NMR Spectrometer Parameters
The following are general guidelines for setting up NMR experiments for POF₃. Actual parameters may need to be optimized based on the specific instrument and sample concentration.
-
Nuclei: ³¹P and ¹⁹F.
-
Spectrometer Frequency: A high-field spectrometer (e.g., 400 MHz for ¹H) is recommended for better signal dispersion and sensitivity.
-
Pulse Sequences: Standard one-pulse experiments are typically sufficient for acquiring both ³¹P and ¹⁹F spectra.
-
Referencing:
-
Acquisition Parameters:
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 5 times the longest T₁ is recommended for quantitative measurements.
-
Number of Scans: Dependent on the sample concentration, but typically ranges from 16 to 128 scans for good signal-to-noise.
-
Visualization of NMR Properties
Spin-Spin Coupling in this compound
The observed splitting in the NMR spectra of POF₃ is a direct consequence of the through-bond interaction between the ³¹P and the three equivalent ¹⁹F nuclei.
Caption: Spin-spin coupling pathways in POF₃.
In the ³¹P NMR spectrum, the signal is split into a quartet by the three equivalent ¹⁹F nuclei (2nI + 1 = 2 * 3 * 1/2 + 1 = 4). Conversely, in the ¹⁹F NMR spectrum, the signal is split into a doublet by the single ³¹P nucleus (2nI + 1 = 2 * 1 * 1/2 + 1 = 2).
Experimental Workflow for NMR Analysis
The general workflow for the NMR analysis of a reactive gaseous compound like this compound involves several key stages, from sample preparation to data interpretation.
References
An In-depth Technical Guide on the Thermodynamic Properties of Phosphoryl Fluoride Gas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoryl fluoride (POF₃), also known as phosphorus oxyfluoride, is a colorless, toxic gas with the chemical formula POF₃.[1][2] It is a tetrahedral molecule that is reactive and readily hydrolyzes in the presence of water.[1] The compound is of significant interest in various fields, including as an intermediate in chemical synthesis and as a decomposition product in lithium-ion batteries containing LiPF₆ electrolyte, where its formation can pose a toxic hazard.[3][4] Understanding its thermodynamic properties is crucial for modeling its behavior in chemical systems, assessing reaction energies, and ensuring safety in its handling and applications. This guide provides a comprehensive overview of the key thermodynamic data for this compound gas, details the experimental methods used for their determination, and illustrates relevant chemical pathways.
Thermodynamic Properties of this compound Gas
The thermodynamic properties of this compound gas have been characterized through various experimental and computational methods. The standard state for the following data is 25 °C (298.15 K) and 100 kPa (1 bar). The key quantitative data are summarized in the table below, primarily sourced from the NIST Chemistry WebBook.[5][6][7]
| Property | Symbol | Value | Units | Reference |
| Molecular Weight | M | 103.9684 | g/mol | --INVALID-LINK--[5] |
| Standard Enthalpy of Formation (Gas) | ΔfH°gas | -1247.7 ± 4.2 | kJ/mol | --INVALID-LINK--[7] |
| Standard Molar Entropy (Gas, 1 bar) | S°gas,1 bar | 279.79 | J/mol·K | --INVALID-LINK--[7] |
| Molar Heat Capacity (Gas) Shomate Equation Parameters | Cp° | See equation and parameters below | J/mol·K | --INVALID-LINK--[6] |
| Shomate Equation | ||||
| Equation | Cp° = A + B·t + C·t² + D·t³ + E/t² | t = T(K) / 1000 | ||
| Temperature Range | 298.15 - 1300 K | |||
| A | 60.18373 | |||
| B | 69.41241 | |||
| C | -34.02071 | |||
| D | 6.136191 | |||
| E | -2.574101 |
Experimental Protocols for Thermodynamic Data Determination
The thermodynamic data for this compound are derived from a combination of experimental techniques and theoretical calculations. The primary methods involve spectroscopy and gas-phase ion chemistry.
Spectroscopic Methods for Thermodynamic Function Calculation
Thermodynamic properties such as entropy (S°) and heat capacity (Cp°) are often calculated from statistical mechanics using molecular constants derived from spectroscopic measurements.
Methodology:
-
Vibrational Spectroscopy: The fundamental vibrational frequencies of the POF₃ molecule are determined using infrared (IR) and Raman spectroscopy. These frequencies correspond to the energies of the vibrational modes of the molecule.
-
Rotational Spectroscopy: Microwave spectroscopy is used to determine the moments of inertia and rotational constants of the molecule.
-
Statistical Mechanics Calculation: The vibrational frequencies and rotational constants are used as inputs for statistical mechanics equations. The contributions of translational, rotational, and vibrational motions to the overall thermodynamic functions are calculated separately and then summed to yield the total values for entropy, heat capacity, and other properties. The NIST-JANAF Thermochemical Tables are a well-known compilation of such data derived from spectroscopic studies.[7]
Gas-Phase Ion Chemistry for Enthalpy of Formation
The enthalpy of formation (ΔfH°) is often determined by measuring the thermochemistry of gas-phase reactions. Methods like Ion Cyclotron Resonance (ICR) mass spectrometry are used to measure the energetics of ion-molecule reactions involving the species of interest.
Methodology:
-
Reaction Selection: A well-defined gas-phase reaction involving POF₃ is chosen. For instance, fluoride affinity (the enthalpy change for the reaction F⁻ + POF₃ → [F-POF₃]⁻) can be measured.
-
Ion Generation and Trapping: Ions (e.g., F⁻) are generated, trapped, and reacted with neutral POF₃ gas in the low-pressure environment of a mass spectrometer.
-
Equilibrium or Bracketing Measurement: The equilibrium constant for the reaction is measured over a range of temperatures (van't Hoff plot) to determine ΔrH° and ΔrS°. Alternatively, bracketing experiments are performed where the reactivity of the ion is compared with a series of reference compounds with known affinities.
-
Thermochemical Ladder: The experimentally determined reaction enthalpy (ΔrH°) is then used in a thermochemical cycle (a "ladder") with other species whose enthalpies of formation are accurately known. This allows for the calculation of the unknown ΔfH° for POF₃. The NIST WebBook lists reaction thermochemistry data determined by such methods.[5]
Chemical Reactivity and Pathways
This compound is a reactive molecule, and its most characteristic reaction is hydrolysis. This process occurs stepwise and is relevant to its role as a phosphate analogue in enzymatic studies and its environmental decomposition.[1][8]
Hydrolysis Pathway
POF₃ reacts with water to sequentially replace fluorine atoms with hydroxyl groups, passing through difluorophosphoric acid and monofluorophosphoric acid before ultimately forming phosphoric acid and hydrogen fluoride.[1]
POF₃ + H₂O → HPO₂F₂ (Difluorophosphoric acid) + HF HPO₂F₂ + H₂O → H₂PO₃F (Monofluorophosphoric acid) + HF H₂PO₃F + H₂O → H₃PO₄ (Phosphoric acid) + HF
This stepwise hydrolysis is a critical consideration in environments where both POF₃ and moisture are present, such as in the case of a compromised lithium-ion battery.[3][4]
Conclusion
The thermodynamic properties of this compound gas are well-documented, with reliable data available for enthalpy of formation, entropy, and heat capacity. These values are primarily derived from sophisticated spectroscopic analysis combined with statistical mechanics and gas-phase ion chemistry experiments. A thorough understanding of these properties, along with its chemical reactivity, particularly its hydrolysis, is essential for professionals in chemistry, materials science, and drug development for predicting reaction outcomes, modeling chemical processes, and implementing appropriate safety protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. acton-bess-opposition-petition.actontakesaction.org [acton-bess-opposition-petition.actontakesaction.org]
- 4. quora.com [quora.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
Phosphoryl Fluoride: A Comprehensive Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Phosphoryl fluoride (POF₃), a colorless, toxic gas, is a reactive phosphorus compound with significant applications in synthetic chemistry. While its direct use is often limited by its hazardous nature, it serves as a key precursor and reagent in the formation of various organofluorine and organophosphorus compounds. This technical guide provides an in-depth overview of this compound, including its chemical identifiers, physical and chemical properties, synthesis protocols, and its burgeoning role in advanced chemical synthesis, particularly in the context of drug discovery and medicinal chemistry. Detailed experimental methodologies and safety precautions are outlined to assist researchers in its safe handling and application.
Chemical Identifiers and Properties
This compound is known by several names and is cataloged in numerous chemical databases. A summary of its primary identifiers and key quantitative properties is provided below for easy reference.
Table 1: Identifiers for this compound
| Identifier Type | Value |
| CAS Number | 13478-20-1[1] |
| IUPAC Name | Phosphoryl trifluoride[1] |
| Other Names | Phosphorus oxyfluoride, Phosphorus oxide trifluoride, Trifluorophosphine oxide[1] |
| PubChem CID | 83516[1] |
| EC Number | 236-776-4[1] |
| UNII | J2907TX5WS[1] |
| InChI | InChI=1S/F3OP/c1-5(2,3)4[1] |
| SMILES | O=P(F)(F)F |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | POF₃[1] |
| Molar Mass | 103.968 g/mol [1] |
| Appearance | Colorless gas[1] |
| Boiling Point | -39.7 °C[1] |
| Solubility in water | Reacts (hydrolyzes)[1] |
| Solubility (other) | Soluble in diethyl ether and hydrocarbons[1] |
| Molecular Shape | Tetrahedral at the Phosphorus atom[1] |
| Dipole Moment | 1.76 D[1] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. The choice of method often depends on the desired scale and purity.
Partial Hydrolysis of Phosphorus Pentafluoride
A common laboratory-scale synthesis involves the controlled, partial hydrolysis of phosphorus pentafluoride (PF₅). This gas-phase reaction can be performed in a flow system.
-
Apparatus Setup: A flow reactor system is assembled, typically consisting of a source of gaseous PF₅, a controlled water vapor introduction system, a reaction chamber, and a trapping system.
-
Reaction: Gaseous phosphorus pentafluoride is passed through a chamber where it reacts with a controlled amount of water vapor. The primary reaction is: PF₅ + H₂O → POF₃ + 2HF.[2]
-
Purification: The product stream, containing POF₃ and hydrogen fluoride (HF), is then passed through a column packed with granulated sodium fluoride (NaF). The NaF selectively adsorbs the HF, allowing for the purification of POF₃.[2]
-
Collection: The purified this compound gas can be collected by condensation in a cold trap (e.g., cooled with liquid nitrogen).
Caption: Synthesis of this compound via PF₅ Hydrolysis.
Halogen Exchange from Phosphoryl Chloride
Another established method involves the halogen exchange reaction of phosphoryl chloride (POCl₃) with a fluoride salt.
-
Reactants: Dry zinc fluoride (ZnF₂) is placed in a suitable reaction vessel, such as a brass tube. Phosphoryl chloride (POCl₃) is placed in a dropping funnel.
-
Reaction: POCl₃ is added dropwise to the ZnF₂. The reaction can be initiated by gentle warming to 40-50 °C. The reaction is: 3ZnF₂ + 2POCl₃ → 2POF₃ + 3ZnCl₂.
-
Collection: The evolved this compound gas is passed through a cold trap to liquefy it (boiling point -39.7 °C) or collected over mercury.
Chemical Reactivity and Applications
This compound is a versatile reagent, primarily owing to the reactivity of the P-F bond.
Hydrolysis Pathway
This compound readily hydrolyzes in aqueous solutions, proceeding through a series of fluorophosphoric acids to ultimately yield phosphoric acid and hydrogen fluoride. This stepwise hydrolysis is a key chemical characteristic.
The hydrolysis sequence is as follows:
-
POF₃ + H₂O → HPO₂F₂ (Difluorophosphoric acid) + HF[1]
-
HPO₂F₂ + H₂O → H₂PO₃F (Monofluorophosphoric acid) + HF[1]
-
H₂PO₃F + H₂O → H₃PO₄ (Phosphoric acid) + HF[1]
Caption: Stepwise Hydrolysis of this compound.
Role in Medicinal Chemistry and Drug Development
The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[3][4][5][6][7] While the direct use of gaseous POF₃ in pharmaceutical synthesis is impractical due to its hazardous nature, it is a conceptual parent to a range of more stable fluorinating and phosphorylating reagents.
Phosphorus(V) Fluoride Exchange (PFEx) Click Chemistry:
A recent and significant application emerging from the chemistry of P-F bonds is Phosphorus(V) Fluoride Exchange (PFEx) click chemistry.[8][9][10] This methodology uses stable, easily handled P(V)-F containing hubs, often synthesized from phosphoryl chloride (POCl₃), as precursors.[9] These hubs can then react with nucleophiles like alcohols and amines in a controlled, catalytic manner to rapidly build complex, multidimensional molecules.
-
Hub Synthesis: A stable precursor, such as phosphoryl chloride (POCl₃), is reacted with amines or alcohols to create a phosphoramidic or phosphoric dichloride.
-
Fluorination: The dichloride is then treated with a fluoride source (e.g., KF) to produce the more stable and selectively reactive phosphoramidic difluoride hub.
-
Click Reaction: This P(V)-F hub is then used in a Lewis base-catalyzed reaction with various nucleophiles (alcohols, amines) to form stable P-O and P-N bonds, allowing for the modular construction of complex molecules.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphorus fluoride exchange: Multidimensional catalytic click chemistry from phosphorus connective hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Phosphoryl Fluoride Derivatives in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Phosphoryl fluoride (POF₃) and its derivatives are versatile reagents in modern organic synthesis. While the direct use of this compound gas is often impractical due to its hazardous nature, the in-situ generation of fluorinated phosphorus compounds from more manageable precursors like phosphoryl chloride (POCl₃) has opened up a wide range of synthetic possibilities. The primary application of this chemistry lies in the efficient construction of P-F, P-O, and P-N bonds, which are crucial in medicinal chemistry and materials science.
It is important to note that while phosphorus chloride compounds are widely used for the deoxychlorination of alcohols, the analogous use of this compound derivatives for the direct deoxyfluorination of alcohols to form alkyl fluorides (C-F bonds) is not a standard or recommended procedure. The literature on this specific transformation is scarce and often indicates a lack of reactivity or the prevalence of side reactions. For the direct conversion of alcohols to alkyl fluorides, a variety of other modern and reliable reagents are commercially available and well-documented, such as DAST (diethylaminosulfur trifluoride), Deoxo-Fluor®, and PyFluor.
This document focuses on the practical and widely adopted application of phosphoryl chloride-derived fluorine chemistry: the synthesis of phosphoramidic difluorides and their subsequent use in Phosphorus(V) Fluoride Exchange (PFEx) reactions to form phosphoramidates. This "click chemistry" approach allows for the rapid and efficient coupling of molecules, making it a valuable tool in drug discovery and development.
Key Synthetic Applications of Phosphoryl Chloride-Derived Fluorides
| Application | Description | Product Class |
| Halogen Exchange | Replacement of chlorine atoms in phosphoramidic dichlorides with fluorine to yield phosphoramidic difluorides. | Phosphoramidic difluorides |
| Phosphorus(V) Fluoride Exchange (PFEx) | Catalytic coupling of phosphoramidic difluorides with nucleophiles such as alcohols and amines to form stable P-O and P-N bonds. | Phosphoramidates, Phosphorodiamidates |
| Precursors for Bioactive Molecules | Synthesis of organophosphorus compounds with potential applications as enzyme inhibitors, molecular probes, and therapeutic agents. | Fluorinated organophosphorus compounds |
Experimental Protocols
Protocol 1: Synthesis of a Phosphoramidic Difluoride via Halogen Exchange
This protocol details the synthesis of a representative phosphoramidic difluoride from the corresponding phosphoramidic dichloride using potassium fluoride.
Materials:
-
Phosphoramidic dichloride (1.0 equiv)
-
Potassium fluoride (KF, 8.0 equiv)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phosphoramidic dichloride (1.0 equiv) and anhydrous acetone.
-
Stir the solution at room temperature.
-
Carefully add potassium fluoride (8.0 equiv) to the stirred solution.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate spectroscopic method (e.g., ³¹P NMR).
-
Upon completion of the reaction, filter the reaction mixture to remove the potassium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude phosphoramidic difluoride.
-
The crude product may be used directly in the next step or purified by column chromatography on silica gel if necessary.
Safety Precautions:
-
Phosphoramidic difluorides are potentially toxic. Handle these compounds in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
All glassware and equipment that have come into contact with phosphoramidic difluorides should be decontaminated using a suitable quenching solution (e.g., a solution of sodium hydroxide in isopropanol and water).
Protocol 2: Synthesis of a Phosphoramidate via Phosphorus(V) Fluoride Exchange (PFEx)
This protocol describes the coupling of a phosphoramidic difluoride with a phenolic nucleophile using a catalyst and a silylating agent.
Materials:
-
Phosphoramidic difluoride (1.0 equiv)
-
Phenolic nucleophile (1.2 equiv)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD, 20 mol%)
-
Hexamethyldisilazane (HMDS, 1.2 equiv)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the phosphoramidic difluoride (1.0 equiv) and the phenolic nucleophile (1.2 equiv) in anhydrous acetonitrile.
-
Add the TBD catalyst (20 mol%) to the reaction mixture.
-
Add HMDS (1.2 equiv) to the stirred solution.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC, ¹⁹F NMR, or ³¹P NMR until the starting material is consumed.
-
Upon completion, quench the reaction by adding a suitable quenching solution.
-
Perform an aqueous workup to remove the catalyst and other water-soluble byproducts.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phosphoramidate.
Visualizations
Caption: Workflow for the synthesis of phosphoramidates.
Caption: Conceptual diagram of Phosphorus(V) Fluoride Exchange (PFEx).
Application Notes and Protocols: Phosphoryl Fluoride in the Synthesis of Organophosphorus Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoryl fluoride (POF₃) is a highly reactive gas that serves as a valuable reagent in the synthesis of a diverse range of organophosphorus compounds. Its utility stems from the high electronegativity of the fluorine atoms, which renders the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. The phosphorus-fluorine (P-F) bond is also a key feature in many biologically active molecules, where its unique properties can influence potency, selectivity, and metabolic stability.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of organophosphorus compounds, with a focus on applications relevant to drug discovery and development. The methodologies outlined herein cover the preparation of key intermediates such as phosphofluoridates and phosphoramidofluoridates.
Key Synthetic Applications
The primary application of this compound in organophosphorus synthesis is the introduction of the fluorophosphoryl group (-P(O)F₂) or the subsequent displacement of its fluorine atoms to build more complex molecules. The most common transformations involve reactions with nucleophiles such as alcohols, phenols, and amines.
Synthesis of Phosphorofluoridates via Reaction with Alcohols/Phenols
This compound reacts with alcohols and phenols to yield phosphorofluoridates. The reaction can be controlled to produce mono-, di-, or trisubstituted phosphate esters, although the synthesis of monosubstituted dialkyl/diaryl phosphorofluoridates is a common and valuable transformation.
General Reaction: ROH + POF₃ → ROP(O)F₂ + HF
The hydrogen fluoride (HF) generated as a byproduct is corrosive and requires the use of acid scavengers, such as tertiary amines (e.g., triethylamine), or careful experimental design to prevent unwanted side reactions and equipment damage.
Synthesis of Phosphoramidofluoridates via Reaction with Amines
The reaction of this compound with primary or secondary amines provides access to phosphoramidofluoridates. These compounds are important structural motifs in medicinal chemistry and can serve as precursors to more complex phosphoramidates. For instance, this compound combines with dimethylamine to produce dimethylaminophosphoryl difluoride.
General Reaction: R₂NH + POF₃ → R₂NP(O)F₂ + HF
Similar to the reaction with alcohols, an acid scavenger is typically required to neutralize the HF byproduct.
Experimental Protocols
Safety Precaution: this compound is a toxic and corrosive gas that reacts with moisture. All manipulations should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a face shield. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for the One-Pot Synthesis of Diphenyl this compound
This protocol is adapted from a general method for the preparation of this compound compounds. It involves the reaction of a disubstituted phosphoric acid with sodium fluoride in the presence of trifluoroacetic anhydride (TFAA) and dimethyl sulfoxide (DMSO).
Experimental Workflow
Application Notes and Protocols for Handling Gaseous Phosphoryl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoryl fluoride (POF₃) is a colorless, highly toxic, and corrosive gas that serves as a reactive building block in synthetic chemistry, particularly in the preparation of organophosphorus compounds.[1] Its high reactivity, however, necessitates stringent safety protocols and specialized handling procedures. These application notes provide a comprehensive guide to the experimental setup and protocols required for the safe handling and utilization of gaseous this compound in a laboratory setting.
Health and Safety Information
This compound is a hazardous substance with multiple risk factors. It is crucial to be fully aware of its properties before commencing any experimental work.
2.1. Toxicity and Hazards
-
High Acute Toxicity: POF₃ is highly toxic upon inhalation and can cause severe or fatal health effects.[1]
-
Corrosive: The gas is corrosive to skin, eyes, and the respiratory tract.[1]
-
Hydrolysis: It readily reacts with water or moisture to produce toxic and corrosive hydrogen fluoride (HF) and phosphoric acid derivatives.[1] This reaction can cause severe burns upon contact with tissue.
-
Reactivity: It reacts with certain materials, including silica-containing glass, especially in the presence of moisture.[2]
2.2. Safety Precautions
-
Work Area: All manipulations of this compound must be conducted in a well-ventilated fume hood with a tested and certified face velocity.
-
Personal Protective Equipment (PPE):
-
Body: A flame-resistant lab coat and a chemical-resistant apron are mandatory.
-
Hands: Heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile) should be worn. Consult glove manufacturer's compatibility charts.
-
Eyes: Chemical splash goggles and a full-face shield are required.
-
Respiratory: A full-face respirator with a cartridge appropriate for acid gases and fluorides may be necessary, depending on the experimental setup and risk assessment. All personnel using respirators must be properly trained and fit-tested.
-
-
Emergency Preparedness:
-
An emergency shower and eyewash station must be immediately accessible.
-
Calcium gluconate gel, an antidote for HF burns, must be readily available in the laboratory. All personnel must be trained in its proper application.[3]
-
Develop a written emergency response plan specific to this compound handling.
-
Material and Apparatus
The selection of appropriate materials is critical to prevent corrosion and ensure the integrity of the experimental setup.
3.1. Materials Compatibility
Due to the corrosive nature of this compound and its hydrolysis product, hydrogen fluoride, careful material selection is paramount.
| Material | Compatibility with POF₃ and HF |
| Metals | |
| Stainless Steel (316) | Good resistance, especially when dry. A passivating fluoride film can form.[4] |
| Monel | Excellent resistance to both POF₃ and HF, even at elevated temperatures.[5] |
| Nickel | Good resistance, similar to Monel.[5] |
| Copper | Highly resistant due to the formation of a stable cupric fluoride film in dry conditions.[4] |
| Aluminum | Resistant at lower temperatures.[5] |
| Plastics and Elastomers | |
| Polytetrafluoroethylene (PTFE) | Excellent resistance. Suitable for gaskets, valve seats, and tubing.[6] |
| Polyvinylidene fluoride (PVDF) | Good resistance up to at least 90°C.[6] |
| Perfluoroelastomer (FFKM) | Recommended for O-rings and seals in contact with anhydrous hydrogen fluoride.[7] |
| Ethylene Propylene Diene Monomer (EPDM) | Can be used for seals, but compatibility should be verified for specific conditions.[7] |
| Glass | Not Recommended. Attacked by hydrogen fluoride, a hydrolysis product of POF₃.[2][3] Borosilicate glass can be used with extreme caution for short durations only if all components are scrupulously dried. |
3.2. Recommended Apparatus
-
Gas Cylinder: A cylinder of this compound equipped with a diaphragm-type regulator suitable for corrosive gases. The regulator should be constructed of Monel or stainless steel.
-
Vacuum Line: A vacuum line constructed from stainless steel or Monel is recommended. Joints should be of the Swagelok® or VCR® type with PTFE or metal gaskets. Avoid using glass vacuum lines.
-
Reaction Vessel: A pressure-rated reaction vessel made of stainless steel or Monel is the preferred choice. For smaller scale reactions where visual observation is critical, a heavy-walled borosilicate glass reaction flask (e.g., a Schlenk flask) may be used, but only with extreme caution and after rigorous drying of the entire apparatus.
-
Tubing: Stainless steel or PTFE tubing should be used to transfer the gas.
-
Valves: Needle valves with stainless steel or Monel bodies and PTFE packing are recommended.
-
Pressure Gauge: A pressure gauge compatible with corrosive gases should be installed in the system to monitor the pressure.
-
Cold Trap: A cold trap (e.g., using liquid nitrogen) should be placed between the reaction apparatus and the vacuum pump to condense unreacted POF₃ and other volatile byproducts.
-
Scrubber: The exhaust from the vacuum pump and any vented gases should be passed through a scrubber containing a basic solution (e.g., sodium hydroxide or calcium hydroxide) to neutralize POF₃ and HF.
Experimental Protocol: Gas-Phase Reaction of this compound with an Amine
This protocol describes a general procedure for the gas-phase reaction of this compound with a volatile amine, such as dimethylamine.[8]
4.1. Apparatus Setup and Leak Testing
-
Assemble the reaction apparatus in a fume hood as depicted in the workflow diagram below.
-
Ensure all connections are secure.
-
Close all valves to the gas cylinder and the reaction vessel.
-
Evacuate the entire system using the vacuum pump.
-
Close the valve to the vacuum pump and monitor the pressure in the system for at least one hour. A stable pressure indicates the absence of leaks.
-
If the pressure increases, locate and rectify the leak(s) and repeat the leak test.
4.2. Introduction of Reactants
-
This compound:
-
Cool the reaction vessel with a dry ice/acetone bath (-78 °C).
-
Slowly open the main valve on the POF₃ cylinder and then the regulator valve to the desired pressure.
-
Carefully open the needle valve to admit a known quantity of POF₃ into the reaction vessel. The amount can be determined by monitoring the pressure change in the system of a known volume (P₁V₁ = nRT).
-
Close the valve to the reaction vessel and the POF₃ cylinder.
-
-
Amine:
-
Introduce the volatile amine into the reaction vessel in a similar manner, using a separate inlet if available, or by backfilling the vacuum line after evacuating the residual POF₃.
-
4.3. Reaction and Monitoring
-
Allow the reaction vessel to slowly warm to the desired reaction temperature.
-
The reaction progress can be monitored by observing pressure changes within the sealed reaction vessel.
-
For in-situ monitoring, analytical techniques compatible with corrosive gases, such as FT-IR spectroscopy using a gas cell with compatible windows (e.g., AgCl or BaF₂), can be employed.
4.4. Work-up and Product Isolation
-
Upon completion of the reaction, cool the reaction vessel again in a cold bath to condense any volatile products.
-
Slowly vent the non-condensable byproducts through the scrubber system.
-
Isolate the reaction vessel and transfer it to an inert atmosphere glovebox for the safe handling and purification of the products.
4.5. Waste Disposal
-
All solid and liquid waste contaminated with this compound or its byproducts must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
The scrubber solution should be neutralized and disposed of as hazardous waste.
Data Presentation
| Parameter | Value |
| This compound (POF₃) | |
| Molar Mass | 103.97 g/mol |
| Boiling Point | -39.7 °C |
| Melting Point | -39.1 °C |
| Appearance | Colorless gas |
| Hydrogen Fluoride (HF) | |
| Molar Mass | 20.01 g/mol |
| Boiling Point | 19.5 °C |
| Dimethylamine ((CH₃)₂NH) | |
| Molar Mass | 45.08 g/mol |
| Boiling Point | 7 °C |
Visualization
Caption: Workflow for a typical gas-phase reaction using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis of this compound | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. extapps.ksc.nasa.gov [extapps.ksc.nasa.gov]
- 5. Corrosion resistant materials for fluorine and hydrogen fluoride [inis.iaea.org]
- 6. eurofluor.org [eurofluor.org]
- 7. marcorubber.com [marcorubber.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Phosphoryl Fluoride Derivatives in Battery Electrolytes
Topic: Application of Phosphoryl Fluoride Derivatives as Functional Additives in Lithium-Ion Battery Electrolytes
Audience: Researchers, scientists, and battery development professionals.
Introduction: While this compound (POF₃) itself is a hazardous gas and a known decomposition product of the common electrolyte salt LiPF₆, its derivatives, particularly lithium difluorophosphate (LiPO₂F₂), have emerged as highly effective electrolyte additives. The intentional addition of small quantities of LiPO₂F₂ to conventional carbonate-based electrolytes has been demonstrated to significantly enhance the performance and lifespan of lithium-ion batteries (LIBs), especially those employing high-voltage cathodes.
These application notes provide a comprehensive overview of the use of LiPO₂F₂ as a functional additive, including its mechanism of action, detailed experimental protocols for its application, and a summary of its impact on battery performance.
Mechanism of Action: SEI and CEI Stabilization
The primary function of LiPO₂F₂ as an electrolyte additive is to facilitate the formation of a stable and robust solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode during the initial formation cycles.[1][2][3]
-
Preferential Decomposition: LiPO₂F₂ possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to common carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC).[4] This allows it to be preferentially reduced on the anode surface during the first charge.
-
Formation of a Stable SEI: The reductive decomposition of LiPO₂F₂ contributes to the formation of a dense and inorganic-rich SEI layer. This layer is particularly enriched with lithium fluoride (LiF), which is an excellent electron insulator and possesses good Li⁺ conductivity.[4][5] A stable SEI layer is crucial for preventing the continuous decomposition of the electrolyte, minimizing irreversible capacity loss, and suppressing the formation of lithium dendrites.
-
Formation of a Protective CEI: At the cathode surface, especially at high voltages, LiPO₂F₂ can be oxidized to form a protective CEI layer. This layer helps to suppress the oxidative decomposition of the electrolyte and mitigates the dissolution of transition metal ions from the cathode material, which is a major cause of capacity fading in high-energy-density LIBs.[6][7]
The overall benefit is a significant improvement in the interfacial stability of both electrodes, leading to enhanced cycling performance and longevity of the battery.[1]
Quantitative Performance Data
The addition of LiPO₂F₂ to standard lithium-ion battery electrolytes has a demonstrably positive impact on key performance metrics. The following tables summarize the quantitative improvements observed in various studies.
Table 1: Effect of LiPO₂F₂ Additive on the Cycling Performance of Li-rich NMC Cathodes
| Additive Concentration (wt%) | C-Rate | Cycle Number | Capacity Retention (%) | Specific Discharge Capacity (mAh g⁻¹) |
| 0 (Baseline) | 3C | 500 | 53.6 | 86.5 |
| 0.5 | 3C | 500 | 85.0 | 149.5 |
| Data sourced from a study on Li₁.₁₄Ni₀.₁₃₃Co₀.₁₃₃Mn₀.₅₄₄O₂ cathodes.[1] |
Table 2: Impact of LiPO₂F₂ Additive on the Rate Capability of Li-rich NMC Cathodes
| Additive Concentration (wt%) | 0.1C (mAh g⁻¹) | 1C (mAh g⁻¹) | 5C (mAh g⁻¹) | 10C (mAh g⁻¹) |
| 0 (Baseline) | 262 | 190 | 117 | 85 |
| 0.5 | 275 | 222 | 149 | 113 |
| Data sourced from a study on Li₁.₁₄Ni₀.₁₃₃Co₀.₁₃₃Mn₀.₅₄₄O₂ cathodes.[1] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Li-rich NMC Cathodes after Cycling
| Additive Concentration (wt%) | Cycle Number | Impedance (Ω) |
| 0 (Baseline) | 200 | 229 |
| 0.5 | 200 | 99.4 |
| 0 (Baseline) | 500 | 870 |
| 0.5 | 500 | 178 |
| Data sourced from a study on Li₁.₁₄Ni₀.₁₃₃Co₀.₁₃₃Mn₀.₅₄₄O₂ cathodes after charging to 4.8 V.[1] |
Experimental Protocols
Preparation of LiPO₂F₂-Containing Electrolyte
Materials:
-
Baseline electrolyte: e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC), ethyl methyl carbonate (EMC), and diethyl carbonate (DEC) (1:1:1 by weight).[6]
-
Lithium difluorophosphate (LiPO₂F₂) powder (high purity, battery grade).
-
Anhydrous solvents for dilution if necessary.
Procedure:
-
All electrolyte preparation steps must be performed in an argon-filled glovebox with water and oxygen levels below 0.1 ppm.
-
Weigh the required amount of LiPO₂F₂ powder to achieve the desired weight percentage in the baseline electrolyte (e.g., for a 0.5 wt% solution, add 5 mg of LiPO₂F₂ to 995 mg of the baseline electrolyte).
-
Add the LiPO₂F₂ powder to the baseline electrolyte in a clean, dry container.
-
Stir the mixture using a magnetic stirrer at room temperature until the LiPO₂F₂ is completely dissolved. The dissolution process should be monitored to ensure no solid particles remain.
-
Allow the prepared electrolyte to sit for a few hours to ensure homogeneity before use.
Coin Cell Assembly and Testing
Materials and Equipment:
-
CR2032 coin cell components (casings, spacers, springs).
-
Cathode and anode electrodes (e.g., LiNi₀.₆Co₀.₂Mn₀.₂O₂ and graphite).
-
Celgard separator.
-
Prepared electrolyte with and without LiPO₂F₂ additive.
-
Glovebox (Ar-filled, H₂O < 0.1 ppm, O₂ < 0.1 ppm).
-
Coin cell crimper.
-
Multi-channel battery testing system (e.g., LAND).
-
Electrochemical impedance spectroscopy (EIS) analyzer.
Procedure:
-
Transfer all materials and equipment into the argon-filled glovebox.
-
Punch out circular electrodes and separators of the appropriate size for the CR2032 coin cells.
-
Dry the electrodes and separators under vacuum at an appropriate temperature (e.g., 120 °C for electrodes, 80 °C for separators) for at least 12 hours to remove any residual moisture.
-
Assemble the coin cells in the following order: negative cap, anode, separator, cathode, spacer, spring, and positive cap.
-
Add a few drops of the prepared electrolyte onto the separator to ensure it is thoroughly wetted.
-
Crimp the coin cell using a coin cell crimper to ensure proper sealing.
-
Let the assembled cells rest for at least 12 hours to allow for complete electrolyte penetration into the electrodes.
-
Perform electrochemical testing using a battery testing system. A typical testing protocol would involve:
-
Formation cycles: Two to three cycles at a low C-rate (e.g., C/20 or C/10) to form the initial SEI and CEI layers.
-
Rate capability testing: Charge and discharge the cells at various C-rates (e.g., 0.1C, 0.2C, 0.5C, 1C, 2C, 5C) to evaluate their performance under different current loads.
-
Long-term cycling: Cycle the cells at a moderate C-rate (e.g., 1C or 3C) for an extended number of cycles (e.g., 500 cycles) to assess their capacity retention and stability.
-
-
Conduct EIS measurements at different stages of cycling (e.g., after formation, after 100 cycles, after 500 cycles) to analyze the changes in cell impedance. The frequency range for EIS is typically from 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 10 mV).
Visualizations
Experimental Workflow for Battery Testing
Caption: Workflow for preparing and testing Li-ion cells with LiPO₂F₂ additive.
Simplified Mechanism of SEI/CEI Formation with LiPO₂F₂
Caption: Role of LiPO₂F₂ in forming stable SEI and CEI layers on electrodes.
References
- 1. nemd.ncepu.edu.cn [nemd.ncepu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.tue.nl [research.tue.nl]
- 6. A LiPO2F2/LiPF6 dual-salt electrolyte enabled stable cycling performance of nickel-rich lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Catalytic Applications of Phosphoryl Fluoride Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic use of phosphoryl fluoride derivatives, with a primary focus on the recently developed Phosphorus Fluoride Exchange (PFEx) click chemistry. This powerful methodology allows for the efficient, Lewis base-catalyzed formation of stable phosphorus(V)-oxygen (P-O) and phosphorus(V)-nitrogen (P-N) bonds, opening new avenues for the synthesis of complex molecules, functional materials, and potential therapeutic agents.
Application Note 1: Phosphorus Fluoride Exchange (PFEx) Click Chemistry
The Phosphorus Fluoride Exchange (PFEx) reaction is a novel click chemistry technology that leverages the latent reactivity of P(V)-F bonds.[1][2][3][4] Inspired by nature's use of phosphate connectors, PFEx provides a reliable method for coupling P(V)-F hubs with a variety of nucleophiles, including aryl and alkyl alcohols, and amines.[1][2][3][4]
A key feature of the PFEx reaction is its acceleration by Lewis base catalysts, most notably 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[2][3][4] The reactivity of P-F hubs in these reactions surpasses that of their P-Cl counterparts in both reaction rate and performance.[2][3] This allows for selective, serial exchange reactions when using substrates with multiple P-F bonds by carefully selecting the catalyst.[1][2][3][4]
While this compound (POF₃) is a conceptually ideal PFEx hub, its gaseous and highly toxic nature makes it impractical for routine laboratory use.[1][2] A more convenient and bench-stable precursor, such as phosphoryl chloride (POCl₃), can be used to synthesize the necessary phosphoramidic difluoride substrates for the PFEx reaction.[5]
The versatility of PFEx allows for the rapid generation of complex, multidimensional molecules, making it a valuable addition to the click chemistry toolbox for applications in drug discovery, materials science, and chemical biology.[2][3]
Logical Relationship of PFEx Reaction
Caption: Logical flow of the PFEx reaction.
Quantitative Data Summary
The following tables summarize the yields for the synthesis of a phosphoramidic difluoride substrate and its subsequent PFEx reactions with various nucleophiles.
Table 1: Synthesis of Phosphoramidic Difluoride [2]
| Starting Material | Reagent | Solvent | Time (h) | Yield (%) |
| Phosphoramidic dichloride | Sodium Fluoride | Acetone | 2 | 95 |
Table 2: TBD-Catalyzed PFEx Reaction of Phosphoramidic Difluoride with Aryl Silyl Ethers [2]
| Nucleophile (Aryl Silyl Ether) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 4-Methylphenoxy-trimethylsilane | TBD (20) | MeCN | 2 | 92 |
| 4-Methoxyphenoxy-trimethylsilane | TBD (20) | MeCN | 2 | 96 |
| 4-Chlorophenoxy-trimethylsilane | TBD (20) | MeCN | 2 | 88 |
| 4-Nitrophenoxy-trimethylsilane | TBD (20) | MeCN | 2 | 75 |
Table 3: Sequential PFEx Reactions with Different Catalysts [1][2]
| Step | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 4-Methylphenol | BTMG | MeCN | 2 | 85 |
| 2 | Benzylamine | TBD | MeCN | 4 | 78 |
BTMG = 2-tert-butyl-1,1,3,3-tetramethylguanidine
Experimental Protocols
Protocol 1: Synthesis of a Representative Phosphoramidic Difluoride
This protocol details the synthesis of a phosphoramidic difluoride from the corresponding dichloride, which serves as a substrate for the PFEx reaction.[5]
Materials:
-
Phosphoramidic dichloride (1.0 eq)
-
Sodium fluoride (2.5 eq)
-
Anhydrous acetone
-
100 mL round-bottom flask
-
Magnetic stir bar and stir plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Weigh the phosphoramidic dichloride into a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
In a well-ventilated fume hood, add anhydrous acetone to the flask to a concentration of 0.125 M.
-
Begin stirring the solution.
-
Carefully add sodium fluoride to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate spectroscopic method.
-
Upon completion, filter the reaction mixture to remove the sodium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude phosphoramidic difluoride.
-
Purify the product by column chromatography if necessary.
Safety Note: Phosphoramidic difluorides are potentially toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. A quenching protocol using a basic solution (e.g., NaOH) should be readily available.[1][5]
Protocol 2: General Procedure for TBD-Catalyzed PFEx Reaction
This protocol describes a general method for the coupling of a phosphoramidic difluoride with a nucleophile using TBD as a catalyst.[2]
Materials:
-
Phosphoramidic difluoride (1.0 eq)
-
Nucleophile (e.g., alcohol or amine, 1.1 eq)
-
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD, 20 mol%)
-
Anhydrous acetonitrile (MeCN)
-
Reaction vial with a screw cap
-
Magnetic stir bar and stir plate
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the phosphoramidic difluoride.
-
Add the nucleophile to the vial.
-
In a separate vial, prepare a stock solution of TBD in anhydrous acetonitrile.
-
Add the TBD solution to the reaction mixture.
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 12 hours depending on the substrate.
-
Once the reaction is complete, quench by adding a few drops of water.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography.
Experimental Workflow for a Sequential PFEx Reaction
Caption: Workflow for a two-step sequential PFEx reaction.
Broader Context and Related Applications
While PFEx is a prominent example of the catalytic application of this compound derivatives, it is important to note other contexts in which the P-F bond plays a crucial role in catalysis and biological systems:
-
Enzyme Inhibition: Certain organophosphorus fluorides, such as diisopropyl fluorophosphate (DFP), are potent irreversible inhibitors of serine proteases. They act by covalently modifying a serine residue in the enzyme's active site, thereby blocking its catalytic activity.
-
Transition State Analogs: In enzymology, metal fluoride complexes, such as aluminum fluoride (AlFₓ) and magnesium fluoride (MgFₓ), are used to mimic the trigonal bipyramidal transition state of phosphoryl transfer reactions.[3][4] These stable analogs are invaluable tools for studying the mechanisms of enzymes like kinases and phosphatases.[3][4]
The development of PFEx and the continued study of P-F bond chemistry promise to yield further innovations in catalysis, drug discovery, and materials science.
References
- 1. Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Phosphorus fluoride exchange: Multidimensional catalytic click chemistry from phosphorus connective hubs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of Phosphoryl Fluoride with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of phosphoryl fluoride (POF₃) and its derivatives with amines is a fundamental process for the formation of P-N bonds, yielding valuable aminophosphoryl compounds. These products are significant in various fields, from materials science to the synthesis of biologically active molecules. Historically, direct reactions with the hazardous gas this compound were employed. However, recent advancements in "click chemistry" have led to the development of the catalytic Phosphorus(V) Fluoride Exchange (PFEx) reaction, offering a more versatile, efficient, and safer method for creating these linkages.[1][2][3][4] This document provides detailed protocols for both the classical and modern catalytic approaches, along with their applications in drug discovery, particularly in the development of covalent inhibitors.
Safety Precautions
Working with this compound and its derivatives requires strict adherence to safety protocols due to their toxicity and reactivity.
-
This compound (POF₃): A colorless, toxic, and corrosive gas that reacts with water to form hydrofluoric acid (HF).[5] All manipulations should be conducted in a well-ventilated fume hood.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[6]
-
Quenching: Potentially toxic P-F containing compounds should be carefully quenched. A detailed quenching procedure is provided in the PFEx protocol.[1][2]
I. Classical Method: Direct Aminolysis of this compound
This method involves the direct reaction of gaseous this compound with an amine. The reaction is typically rapid and exothermic.
Reaction Protocol: Reaction of Gaseous this compound with Dimethylamine
This protocol is based on the work by R. G. Cavell (1967) and describes the reaction in a vacuum line apparatus.[6]
Materials:
-
This compound (POF₃) gas
-
Dimethylamine ((CH₃)₂NH) gas
-
Vacuum line apparatus
-
Reaction vessel (1 L)
Procedure:
-
Evacuate the reaction vessel and the vacuum line.
-
Introduce a known quantity of gaseous this compound into the reaction vessel.
-
Slowly add gaseous dimethylamine to the reaction vessel. A white solid will form immediately upon contact, and a liquid will be deposited.[6]
-
Allow the reactants to mix thoroughly in the sealed vessel for approximately 1 hour.
-
Connect the reaction vessel to the vacuum system to remove and fractionate the volatile products.
-
The primary volatile product is dimethylaminophosphoryldifluoride ((CH₃)₂NPOF₂). The solid residue consists of a mixture of dimethylammonium hexafluorophosphate and dimethylammonium difluorophosphate salts.[6]
Stoichiometry: this compound reacts with dimethylamine in an equimolar ratio to produce dimethylaminophosphoryldifluoride.[6]
Data Presentation:
| Reactants | Product | Byproducts | Molar Ratio (POF₃:(CH₃)₂NH) | Reference |
| This compound, Dimethylamine (gas) | Dimethylaminophosphoryldifluoride | Dimethylammonium hexafluorophosphate, Dimethylammonium difluorophosphate | 1:1 | [6] |
II. Modern Catalytic Method: Phosphorus(V) Fluoride Exchange (PFEx)
The PFEx reaction is a catalytic "click" reaction that couples P(V)-F compounds with nucleophiles like amines and alcohols.[1][2][3][4] This method is characterized by its high efficiency, mild reaction conditions, and broad substrate scope.[3][7] The reaction is typically catalyzed by a Lewis base, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG), and utilizes a fluoride scavenger like hexamethyldisilazane (HMDS).[1][7]
Experimental Workflow: PFEx Reaction
Caption: General workflow for the synthesis of aminophosphoryl fluorides via the PFEx reaction.
Protocol 1: Synthesis of Phosphoramidic Difluoride Precursor
This protocol describes the synthesis of the P(V)-F "hub" from phosphoryl chloride (POCl₃).[3][7]
Materials:
-
Phosphoryl chloride (POCl₃)
-
Secondary amine (e.g., morpholine)
-
Triethylamine (Et₃N)
-
Potassium fluoride (KF)
-
Dichloromethane (CH₂Cl₂)
-
Acetone
Procedure:
-
Dissolve the secondary amine (1.0 equiv.) and triethylamine (1.0 equiv.) in dichloromethane at -78 °C.
-
Add phosphoryl chloride (1.0 equiv.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
To the crude product, add acetone and potassium fluoride (8.0 equiv.).
-
Stir the mixture at room temperature for 3-16 hours until fluorination is complete (monitored by ³¹P NMR).
-
Filter the mixture and concentrate the filtrate to yield the phosphoramidic difluoride.
Protocol 2: Catalytic PFEx Reaction with an Amine
This protocol details the catalytic reaction of a phosphoramidic difluoride with an amine nucleophile.[1][2]
Materials:
-
Phosphoramidic difluoride (from Protocol 1)
-
Amine nucleophile
-
Acetonitrile (MeCN)
-
PFEx Mix 1: 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG) and hexamethyldisilazane (HMDS) in acetonitrile.
-
PFEx Mix 2: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and HMDS in acetonitrile.
Preparation of PFEx Mixes: [1]
-
PFEx Mix 1 (BTMG + HMDS): To 10 mL of MeCN, add 161.2 µL (0.80 mmol) of BTMG and 838.4 µL (4.0 mmol) of HMDS. Mix thoroughly.
-
PFEx Mix 2 (TBD + HMDS): To 10 mL of MeCN, add 111.4 mg (0.80 mmol) of TBD and 1006 µL (4.8 mmol) of HMDS. Mix until the catalyst is fully dissolved.
Reaction Procedure:
-
In a vial, dissolve the phosphoramidic difluoride (1.2 equiv.) and the amine nucleophile (1.0 equiv.) in acetonitrile (0.4 M).
-
Add the appropriate PFEx mix (containing the catalyst and HMDS). The choice of catalyst (BTMG or TBD) can influence the reaction rate and selectivity.[7]
-
Stir the reaction at room temperature for 15 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction according to the procedure below.
Quenching Procedure: [1]
-
Prepare a quenching solution of 1 M aqueous NaOH.
-
Slowly add the reaction mixture to the quenching solution with vigorous stirring.
-
Stir for at least 30 minutes to ensure complete hydrolysis of any remaining P-F compounds.
-
The quenched mixture can then be worked up by extraction with an organic solvent (e.g., ethyl acetate).
Data Presentation: Examples of PFEx Reactions
| PFEx Substrate (Phosphoramidic Difluoride) | Nucleophile | Catalyst (20 mol%) | Time (h) | Yield (%) | Reference |
| Cyclic Phosphoramidofluoridate | 3,5-Xylenol | BTMG | 2 | 89 | [7] |
| Open-chain Phosphoramidofluoridate | 3,5-Xylenol | BTMG | 12 | - | [7] |
Note: The provided reference primarily details reactions with alcohol nucleophiles, but the principle and procedure are analogous for amine nucleophiles.
III. Application in Drug Discovery: Covalent Inhibitor Screening
The P-F bond in aminophosphoryl fluorides can act as an electrophilic "warhead" that reacts with nucleophilic residues (e.g., serine, threonine, tyrosine) on a target protein, forming a stable covalent bond. This principle is analogous to the well-established Sulfur(VI) Fluoride Exchange (SuFEx) chemistry used in drug discovery.[8] The PFEx reaction provides a powerful tool for the synthesis of libraries of potential covalent inhibitors for screening against therapeutic targets like kinases.
Logical Workflow: Covalent Inhibitor Screening using PFEx
Caption: A workflow for the discovery of covalent inhibitors using a PFEx-derived fragment library.
Application Notes:
-
Library Synthesis: A diverse library of small molecules containing an amine functional group is reacted with a phosphoramidic difluoride "hub" using the PFEx protocol. This rapidly generates a library of potential covalent inhibitors, each bearing the electrophilic P-F warhead.
-
High-Throughput Screening (HTS): The synthesized library is screened against a purified target protein.[9][10] Intact protein mass spectrometry is a powerful primary screening technique to detect the formation of a covalent adduct between a library compound and the target protein, identified by a specific mass shift.[5]
-
Hit Validation: Compounds that show covalent modification ("hits") are further investigated. The protein-inhibitor complex is subjected to proteolytic digestion followed by LC-MS/MS analysis to pinpoint the exact amino acid residue that has been modified.[9][11]
-
Lead Optimization: Once a binding site is confirmed, medicinal chemists can synthesize analogues of the hit compound to improve potency, selectivity, and pharmacokinetic properties, leading to the development of a potential drug candidate. The modularity of the PFEx reaction is highly advantageous in this optimization phase.
References
- 1. Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. research.monash.edu [research.monash.edu]
- 5. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. domainex.co.uk [domainex.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Phosphoryl Fluoride in Flame Retardant Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoryl fluoride (POF3), a phosphorus oxyhalide, presents a reactive platform for the synthesis of novel organophosphorus flame retardants. While the direct application of this compound as a precursor in commercially available flame retardants is not extensively documented in publicly available literature, its chemical reactivity is analogous to the more commonly used phosphorus oxychloride (POCl3). This allows for the exploration of potential synthetic pathways to create flame retardants with unique properties conferred by the presence of fluorine, such as enhanced thermal stability and altered reactivity.
This document provides an overview of the potential applications of this compound in flame retardant synthesis, based on established principles of phosphorus chemistry. It includes hypothetical synthetic protocols and discusses the expected mechanisms of flame retardancy. The quantitative data presented is based on analogous phosphorus-based flame retardants and should be considered as a predictive guide for research and development.
General Principles of Phosphorus-Based Flame Retardants
Phosphorus-containing flame retardants can act in either the gas phase or the condensed phase to inhibit combustion.[1][2][3][4]
-
Condensed Phase Mechanism: Upon heating, phosphorus compounds can decompose to form phosphoric acid.[5] This acts as a catalyst for the dehydration of the polymer, leading to the formation of a stable, insulating char layer on the material's surface.[5][6] This char layer limits the release of flammable volatile compounds and shields the underlying polymer from heat and oxygen.[6]
-
Gas Phase Mechanism: Certain phosphorus compounds can volatilize during combustion and release phosphorus-containing radicals (e.g., PO•, HPO•) into the flame.[2] These radicals act as scavengers, interrupting the high-energy radical chain reactions (involving H• and OH• radicals) that propagate the flame.[2]
The specific mechanism that dominates depends on the chemical structure of the flame retardant and the nature of the polymer it is incorporated into.
Potential Synthetic Pathways using this compound
The high reactivity of the P-F bond in this compound allows for nucleophilic substitution reactions with various functional groups, such as hydroxyl and amino groups. These reactions can be utilized to synthesize a range of organophosphorus compounds with potential flame-retardant properties.
Synthesis of Fluorinated Phosphate Esters
This compound can react with alcohols or phenols to produce fluorinated phosphate esters. These compounds are analogous to the widely used phosphate ester flame retardants.
Hypothetical Reaction:
POF₃ + 3 R-OH → PO(OR)₃ + 3 HF
Where R can be an alkyl or aryl group.
This reaction would likely require a base to scavenge the hydrogen fluoride (HF) byproduct. The resulting fluorinated phosphate esters could be used as additive flame retardants in various polymers.
Synthesis of Fluorinated Polyphosphonates
By reacting this compound with diols, it is theoretically possible to synthesize fluorinated polyphosphonates. These polymeric flame retardants can be incorporated into the backbone of polymers like polyesters.
Hypothetical Reaction:
n POF₃ + n HO-R-OH → [-P(O)(F)-O-R-O-]n + 2n HF
Where R is a divalent organic group.
These polymers would offer the advantage of being reactive flame retardants, which are less prone to migration and leaching from the host polymer.
Synthesis of Fluorinated Phosphoramides
The reaction of this compound with amines or diamines could yield fluorinated phosphoramides. The presence of both phosphorus and nitrogen can lead to synergistic flame retardant effects.[7]
Hypothetical Reaction:
POF₃ + 2 R₂NH → PO(F)(NR₂)₂ + 2 HF
Where R is an alkyl or aryl group.
These compounds could function as both condensed and gas phase flame retardants.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the synthesis of flame retardants using this compound as a precursor. These are based on general organophosphorus synthesis techniques and would require optimization and safety assessments.
Disclaimer: These protocols are for informational purposes only and should not be attempted without a thorough safety review and appropriate laboratory precautions. This compound and hydrogen fluoride are highly toxic and corrosive. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a Bisphenol A-based Fluorinated Phosphate Ester
This protocol describes the synthesis of a flame retardant derived from Bisphenol A and this compound.
Materials:
-
This compound (POF₃)
-
Bisphenol A
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve Bisphenol A and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the stirred solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrofluoride salt.
-
Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Due to the limited availability of specific data for flame retardants derived directly from this compound, the following table presents typical performance data for analogous non-fluorinated phosphorus-based flame retardants in common polymers. This data is intended to provide a benchmark for the expected performance of hypothetical this compound-derived flame retardants.
| Polymer Matrix | Flame Retardant Type | Loading (%) | LOI (%) | UL-94 Rating | Char Yield (%) @ 700°C (TGA) | Reference |
| Polypropylene (PP) | Intumescent P-N FR | 20 | 31.2 | V-0 | > 25 | [8] |
| Epoxy Resin | DOPO-based | 10 | 28.1 | V-0 | ~ 20 | [9] |
| Polyurethane (PU) | Phosphoramide | 9 | 26.0 | - | ~ 15 | [7] |
| Bioepoxy Resin | P-ester salt with melamine | - | > 25 | V-1 | > 20 | [1] |
LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories flammability standard; TGA: Thermogravimetric Analysis; DOPO: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanisms of action for phosphorus-based flame retardants and a typical workflow for their synthesis and evaluation.
Caption: General mechanisms of phosphorus flame retardants.
Caption: Workflow for FR synthesis and evaluation.
Conclusion
While direct and extensive literature on this compound as a precursor for flame retardants is scarce, its chemical properties suggest it is a viable candidate for the synthesis of novel fluorinated organophosphorus flame retardants. The hypothetical synthetic routes and mechanisms presented here provide a foundation for future research in this area. The development of such compounds could lead to new flame retardants with improved thermal stability and unique flame retardant properties. Further experimental investigation is necessary to validate these concepts and to fully characterize the performance of this compound-derived flame retardants.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pinfa.eu [pinfa.eu]
- 4. Phosphorus Flame Retardants | SPECIFIC POLYMERS Article | Read it! [specificpolymers.com]
- 5. mdpi.com [mdpi.com]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes: In Situ Generation of Phosphoryl Fluoride for Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoryl fluoride (POF₃) is a colorless, highly toxic gas that serves as a valuable reagent for introducing the this compound moiety (-P(O)F₂) or a monofluorophosphate group into organic molecules.[1][2] The incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[3][4][5] However, the hazardous nature and difficult handling of gaseous POF₃ make its direct use in standard laboratory settings impractical and dangerous.[2]
In situ generation of this compound or related reactive fluorophosphorylating agents provides a safer, more convenient, and highly efficient alternative. This approach avoids the need to handle the toxic gas directly by producing the reactive species in the reaction mixture from stable, readily available precursors. These methods allow for the controlled formation of P-F bonds under milder conditions, facilitating the synthesis of diverse organophosphorus compounds for applications in medicinal chemistry and materials science.[6]
Applications and Significance in Drug Development
The P-F bond is significantly stronger than a P-Cl bond, imparting greater stability to the resulting molecule.[2] The strategic incorporation of a this compound group can:
-
Enhance Metabolic Stability: The robust C-F and P-F bonds can block sites of metabolism, prolonging the half-life of a drug candidate.[5]
-
Modulate Bioactivity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially improving its binding affinity to target proteins.[4] this compound compounds have been investigated as inhibitors for various enzymes, including cholinesterase and chymotrypsin.[6]
-
Serve as Bioisosteres: The this compound group can act as a bioisostere for other functional groups, such as carboxylic acids or phosphates, while offering different physicochemical properties.
-
Act as Reactive Intermediates: The resulting organophosphoryl fluorides are valuable synthetic intermediates themselves, capable of undergoing further reactions, such as Phosphorus-Fluoride Exchange (PFEx) click chemistry.[2]
Experimental Protocols
Two primary strategies for the in situ generation and use of this compound derivatives are presented below.
Protocol 1: One-Pot Fluorination of Disubstituted Phosphorus Oxides or Acids
This protocol is adapted from a method that allows for the direct, one-step synthesis of various this compound compounds from common phosphorus reagents.[6] It relies on the in situ activation of the phosphorus center, followed by nucleophilic fluorination.
Principle: A disubstituted phosphorus oxide (R¹R²P(O)H) or disubstituted phosphoric acid (R¹R²P(O)OH) is activated by trifluoroacetic anhydride (TFAA) in the presence of dimethyl sulfoxide (DMSO). The activated intermediate then reacts with a fluoride salt (NaF) to yield the final this compound product.
Materials:
-
Disubstituted phosphorus oxide or disubstituted phosphoric acid (1.0 equiv)
-
Sodium fluoride (NaF, 1.0 - 4.0 equiv)
-
Trifluoroacetic anhydride (TFAA, 2.0 - 3.0 equiv)
-
Dimethyl sulfoxide (DMSO, 1.0 - 3.0 equiv)
-
Anhydrous organic solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, inert gas-flushed reaction vessel, add the disubstituted phosphorus oxide or phosphoric acid (1.0 equiv) and sodium fluoride (1.0 - 4.0 equiv).
-
Add the anhydrous organic solvent to achieve a substrate concentration of approximately 0.15 M.
-
Add dimethyl sulfoxide (1.0 - 3.0 equiv) to the suspension.
-
While stirring, add trifluoroacetic anhydride (2.0 - 3.0 equiv) to the mixture.
-
Heat the reaction mixture to a temperature between 60-120 °C.
-
Monitor the reaction progress using an appropriate technique (e.g., ³¹P NMR, TLC). The reaction is typically complete within 8-15 hours.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude residue can be purified by column chromatography to isolate the desired this compound compound.
Protocol 2: Stepwise Synthesis and Late-Stage Fluorination from POCl₃
This protocol is based on a modular approach where a phosphorus scaffold is first constructed from phosphoryl chloride (POCl₃) and then fluorinated in the final step.[2] This method is particularly useful for creating complex molecules with multiple, distinct substituents on the phosphorus atom.
Principle: Phosphoryl chloride is sequentially reacted with different nucleophiles (e.g., phenols, amines) to form a stable dichlorophosphoryl or monochlorophosphoryl intermediate. This intermediate is then isolated or used directly in a subsequent step where the P-Cl bonds are exchanged for P-F bonds using a fluoride salt and a phase-transfer catalyst.
Materials:
-
Phosphoryl chloride (POCl₃, 1.0 equiv)
-
Nucleophile 1 (e.g., a substituted phenol, 1.0 equiv)
-
Nucleophile 2 (e.g., a primary or secondary amine, 1.0 equiv)
-
Triethylamine (Et₃N, as required)
-
Potassium fluoride (KF, 8.0 equiv)
-
Tetrabutylammonium chloride (ⁿBu₄NCl, 0.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous acetone
Procedure:
-
First Substitution:
-
Dissolve the first nucleophile (e.g., phenol, 1.0 equiv) in anhydrous CH₂Cl₂ (to achieve ~0.25 M) in a dry, inert gas-flushed flask.
-
Cool the solution to -78 °C.
-
Add triethylamine (1.0 equiv) followed by the dropwise addition of POCl₃ (1.0 equiv).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Second Substitution:
-
Cool the reaction mixture back to -78 °C.
-
Add the second nucleophile (e.g., amine, 1.0 equiv), followed by the dropwise addition of triethylamine (1.0 equiv).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by ³¹P NMR.
-
-
Fluorination:
-
Filter the reaction mixture to remove triethylamine hydrochloride salts and concentrate the filtrate under reduced pressure.
-
Dissolve the crude intermediate in anhydrous acetone (to achieve ~0.25 M).
-
Add potassium fluoride (8.0 equiv) and tetrabutylammonium chloride (0.1 equiv) to the solution.
-
Stir the mixture at room temperature until the chlorine-fluorine exchange is complete (monitor by ³¹P NMR).
-
-
Workup and Purification:
-
Filter the suspension to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final fluorinated product.
-
Data Summary
The following table summarizes the typical conditions for the protocols described.
| Parameter | Protocol 1: One-Pot Fluorination | Protocol 2: Late-Stage Fluorination |
| Phosphorus Precursor | R¹R²P(O)H or R¹R²P(O)OH | POCl₃ |
| Fluoride Source | Sodium Fluoride (NaF) | Potassium Fluoride (KF) |
| Activator / Catalyst | TFAA / DMSO | Tetrabutylammonium Chloride (ⁿBu₄NCl) |
| Base | Not required | Triethylamine (Et₃N) |
| Primary Solvent(s) | Dichloromethane or Acetonitrile | Dichloromethane, Acetone |
| Temperature | 60 - 120 °C | -78 °C to Room Temperature |
| Key Advantage | Single operational step | Modular, allows for diverse scaffolds |
Visualizations
Caption: General workflow for synthesizing this compound derivatives via an in situ approach.
Caption: Proposed mechanism for the one-pot synthesis of this compound compounds.
Safety Precautions
-
Toxicity: this compound is a toxic and corrosive gas.[1] Although these protocols are designed to avoid its isolation, accidental generation and release are possible. All manipulations should be performed in a well-ventilated chemical fume hood.
-
HF Formation: Reactions involving fluoride salts, especially under acidic conditions or upon hydrolysis, can generate hydrogen fluoride (HF).[1][7] Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves (e.g., nitrile gloves are often insufficient for HF; consult safety guidelines for appropriate glove material).
-
Reagent Handling: Phosphoryl chloride (POCl₃) and trifluoroacetic anhydride (TFAA) are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Waste Disposal: Quench reaction mixtures carefully and dispose of all chemical waste according to institutional safety protocols.
Conclusion
The in situ generation of this compound equivalents provides a powerful and practical platform for the synthesis of fluorinated organophosphorus compounds. By avoiding the direct handling of toxic gaseous POF₃, these methods enhance laboratory safety and accessibility. The protocols outlined offer versatile strategies for researchers in drug discovery and organic synthesis, enabling the efficient incorporation of the valuable this compound moiety to modulate molecular properties and develop novel chemical entities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phosphorus fluoride exchange: Multidimensional catalytic click chemistry from phosphorus connective hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN113583042A - Preparation method of this compound compound - Google Patents [patents.google.com]
- 7. Buy this compound | 13478-20-1 [smolecule.com]
Application Notes and Protocols for Monitoring Phosphoryl Fluoride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving phosphoryl fluoride (POF₃) and its derivatives. The protocols focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques.
Overview of Analytical Techniques
The selection of an appropriate analytical technique for monitoring this compound reactions is critical and depends on the specific reaction conditions, the information required (e.g., kinetic data, structural confirmation, impurity profiling), and the available instrumentation. This compound is a colorless, toxic gas that readily hydrolyzes, making in-situ and real-time monitoring techniques particularly valuable.
A comparative summary of the primary analytical techniques is presented below.
| Feature | ¹⁹F / ³¹P NMR Spectroscopy | In-situ FTIR Spectroscopy | GC-MS |
| Measurement Principle | Nuclear spin properties in a magnetic field | Vibrational modes of chemical bonds | Separation by volatility and mass-to-charge ratio |
| Mode of Analysis | In-situ or offline | In-situ, real-time | Offline |
| Information Obtained | Quantitative concentration, structural elucidation, kinetic data.[1] | Real-time reaction progress, kinetic profiles, detection of intermediates.[2] | Separation and identification of volatile components, impurity profiling. |
| Typical Limit of Detection (LOD) | ~1-10 µM | ~0.1-1% concentration | ng/L to µg/L range for organophosphorus compounds.[3] |
| Advantages | Highly specific for fluorine and phosphorus, non-destructive, excellent for structural analysis.[4] | Continuous monitoring, no sample preparation required for in-situ measurements.[5] | High sensitivity and selectivity, excellent for separating complex mixtures.[6] |
| Limitations | Lower sensitivity compared to MS, requires specialized equipment. | Less specific than NMR, potential for overlapping peaks. | Destructive analysis, not suitable for real-time monitoring. |
Hydrolysis of this compound: A Model Reaction
The hydrolysis of this compound is a fundamental reaction that proceeds in a stepwise manner, making it an excellent model for demonstrating the application of various analytical techniques. The reaction pathway involves the sequential replacement of fluorine atoms with hydroxyl groups.
The overall reaction proceeds as follows:
POF₃ + 3H₂O → H₃PO₄ + 3HF
This proceeds through the formation of difluorophosphoric acid (HPO₂F₂) and monofluorophosphoric acid (H₂PO₃F) as intermediates.
Caption: Stepwise hydrolysis of this compound.
Application Note & Protocol: ¹⁹F and ³¹P NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the quantitative monitoring of reactions involving this compound. Both ¹⁹F and ³¹P are spin-1/2 nuclei with 100% natural abundance, providing high sensitivity and straightforward spectral interpretation.[1]
Application Note:
¹⁹F and ³¹P NMR allow for the simultaneous detection and quantification of the starting material (POF₃), intermediates (e.g., difluorophosphoric and monofluorophosphoric acid), and the final products. The wide chemical shift dispersion in both ¹⁹F and ³¹P NMR minimizes signal overlap, enabling clear identification of each species.[7] For quantitative analysis, careful consideration of relaxation times (T₁) and the use of an internal standard are crucial.
Experimental Protocol: In-situ ¹⁹F and ³¹P NMR Monitoring of this compound Hydrolysis
Caption: Workflow for NMR monitoring of a reaction.
Methodology:
-
Sample Preparation:
-
In a dry, inert atmosphere (e.g., a glovebox), carefully introduce a known amount of this compound into a high-pressure NMR tube containing a deuterated solvent (e.g., D₂O for hydrolysis studies, or an aprotic solvent like acetonitrile-d₃ for other reactions).
-
Add a known quantity of an internal standard that does not react with the components of the reaction mixture. For ¹⁹F NMR, trifluorotoluene is a common choice. For ³¹P NMR, a stable phosphine oxide can be used.
-
-
Instrumental Parameters (Example for a 400 MHz Spectrometer):
-
¹⁹F NMR:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing nucleus of interest (can be determined with an inversion-recovery experiment). A conservative delay of 30 seconds is often sufficient.
-
Number of Scans: 4-16, depending on the concentration.
-
-
³¹P NMR:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., inverse-gated decoupling for quantitative measurements to suppress the Nuclear Overhauser Effect).[1]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 5 x T₁.
-
Number of Scans: 16-64.
-
-
-
Reaction Monitoring:
-
Acquire an initial spectrum before initiating the reaction.
-
Initiate the reaction (e.g., by injecting water for hydrolysis).
-
Acquire spectra at regular intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra. For ³¹P NMR, 85% H₃PO₄ is the external standard at 0 ppm.[7]
-
Integrate the peaks corresponding to the starting material, intermediates, products, and the internal standard.
-
Calculate the concentration of each species at each time point relative to the integral of the internal standard.
-
Application Note & Protocol: In-situ FTIR Spectroscopy
In-situ Fourier-Transform Infrared (FTIR) spectroscopy is an ideal technique for real-time monitoring of this compound reactions, providing valuable kinetic and mechanistic information without the need for sampling.[2] By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, the reaction can be followed continuously.
Application Note:
The P=O and P-F bonds in this compound and its derivatives have characteristic vibrational frequencies in the mid-infrared region. As the reaction proceeds, the disappearance of reactant peaks and the appearance of product peaks can be monitored in real-time. This is particularly useful for identifying transient intermediates and for optimizing reaction conditions such as temperature, pressure, and catalyst loading.[8]
Experimental Protocol: Real-time In-situ FTIR Monitoring of a this compound Reaction
Caption: Workflow for in-situ FTIR reaction monitoring.
Methodology:
-
System Setup:
-
Select an appropriate ATR probe material (e.g., Diamond or Silicon) that is chemically resistant to the reaction components.
-
Install the probe in the reaction vessel, ensuring a good seal.
-
Charge the reactor with the solvent and all reactants except for this compound.
-
-
Instrumental Parameters:
-
Spectral Range: Typically 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scan Time: 15-60 seconds per spectrum.
-
-
Reaction Monitoring:
-
Stir the reaction mixture and allow it to reach the desired temperature.
-
Collect a background spectrum of the initial mixture.
-
Introduce this compound into the reactor to initiate the reaction.
-
Begin continuous spectral acquisition.
-
-
Data Analysis:
-
Identify the characteristic infrared absorption bands for the P-F and P=O stretches of the reactants and products.
-
Use the software to plot the absorbance of these characteristic peaks as a function of time.
-
Convert the absorbance data to concentration profiles using a calibration curve or by assuming a linear relationship if only relative kinetics are of interest.
-
Application Note & Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective offline technique for the analysis of volatile organophosphorus compounds. It is well-suited for identifying and quantifying the components of a reaction mixture after quenching the reaction.
Application Note:
GC-MS is particularly useful for impurity profiling and for the analysis of complex reaction mixtures. Due to the high reactivity of this compound, derivatization may be necessary to convert it and its hydrolysis products into more stable, volatile compounds suitable for GC analysis. For example, silylation is a common derivatization technique for polar analytes.
Experimental Protocol: GC-MS Analysis of a Quenched this compound Reaction Mixture
Caption: Workflow for GC-MS analysis of a reaction.
Methodology:
-
Sample Preparation and Derivatization:
-
At desired time points, withdraw aliquots from the reaction mixture.
-
Immediately quench the reaction.
-
If necessary, derivatize the sample. For example, evaporate the solvent and add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Extract the derivatized analytes into a suitable solvent (e.g., hexane, dichloromethane).
-
Add a known concentration of an internal standard.
-
-
Instrumental Parameters (Example):
-
Gas Chromatograph:
-
Column: A low to mid-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Mode: Full scan for identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[6]
-
-
-
Data Analysis:
-
Process the chromatograms and mass spectra.
-
Identify the compounds by comparing their retention times and mass spectra with those of authentic standards and/or spectral libraries.
-
For quantification, create a calibration curve by analyzing standards of known concentrations. Calculate the concentration of each analyte in the reaction samples based on the peak area ratio to the internal standard.
-
References
- 1. 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]
Phosphoryl Fluoride as a Ligand in Coordination Chemistry: A Field of Limited Exploration
Researchers, scientists, and drug development professionals exploring the coordination chemistry of phosphoryl fluoride (POF₃) will find a notable scarcity of stable, well-characterized metal complexes featuring this molecule as a direct ligand. Extensive searches of chemical literature and databases reveal that while related phosphorus compounds are ubiquitous as ligands, this compound itself is largely absent from the annals of coordination chemistry. This is likely attributable to its inherent chemical properties, which make it a challenging and unattractive candidate for a typical ligand.
This compound (POF₃) is a highly reactive, toxic, and colorless gas at room temperature.[1] Its molecular structure is tetrahedral, with a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three highly electronegative fluorine atoms.[2] This electronic arrangement results in a highly electrophilic phosphorus center, rendering the molecule a poor Lewis base. The fundamental role of a ligand in coordination chemistry is to act as a Lewis base, donating a pair of electrons to a metal center. The electron-withdrawing nature of the fluorine and oxygen atoms in POF₃ significantly reduces the electron density on both the phosphorus and oxygen atoms, thereby diminishing their ability to donate electrons to a metal.
Recent studies in "click chemistry" highlight the practical difficulties in handling POF₃, describing it as a "highly toxic gas" and "impractical for routine" use, further explaining its absence in complex synthetic procedures.[3]
Contrasting POF₃ with Common Phosphorus-Based Ligands
The unsuitability of this compound as a ligand is stark when compared to other common phosphorus-containing ligands:
-
Phosphines (PR₃): These are classic examples of excellent ligands. The lone pair of electrons on the phosphorus(III) center is readily available for donation to a metal. The electronic and steric properties of phosphine ligands can be finely tuned by varying the 'R' groups, making them indispensable in catalysis and organometallic chemistry.
-
Phosphine Oxides (R₃PO): In these molecules, the oxygen atom is the primary donor site. The polarity of the P=O bond allows the oxygen to act as a good Lewis base, forming stable complexes with a wide range of metal ions, including lanthanides.
-
Phosphites (P(OR)₃): Similar to phosphines, phosphites are also effective ligands, though their electronic properties are influenced by the electronegativity of the oxygen atoms in the alkoxy groups.
In all these successful ligand classes, there is a readily available lone pair of electrons for donation. In contrast, the this compound molecule is structured to be an electron acceptor (a Lewis acid) rather than a donor.
Related Research: Metal Fluorides as Phosphoryl Group Mimics
While POF₃ itself is not a common ligand, the broader field of "phosphoryl" chemistry has seen the use of metal fluoride complexes, such as those of aluminum (AlFₓ) and magnesium (MgFₓ), as structural and electronic mimics of the phosphoryl group (PO₃⁻) in enzymatic transition states.[4][5] These metal fluoride species can coordinate within the active sites of enzymes, providing valuable insights into the mechanisms of phosphoryl transfer reactions. This area of research is significant in biochemistry and drug development but does not involve the direct coordination of the POF₃ molecule.
Conclusion and Future Outlook
Due to the fundamental electronic properties of this compound—namely, its high electrophilicity and poor Lewis basicity—and the practical challenges associated with its handling, it is not an established ligand in coordination chemistry. The literature does not contain the necessary body of work to construct detailed application notes, experimental protocols, or quantitative data tables for metal-POF₃ complexes.
Consequently, it is not possible to provide the requested diagrams, as there are no established experimental workflows or signaling pathways involving this compound as a ligand to visualize.
Future research in this area would likely require highly specialized conditions, perhaps in the gas phase or at very low temperatures, to study any potential weak interactions between POF₃ and metal centers. Computational studies could also offer theoretical insights into the thermodynamics and kinetics of such potential interactions. However, based on current knowledge, this compound remains an outlier in the vast field of phosphorus ligand chemistry.
References
- 1. [Tc(NO)(Cp)(PPh3)Cl] and [Tc(NO)(Cp)(PPh3)(NCCH3)](PF6), and Their Reactions with Pyridine and Chalcogen Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorus fluoride exchange: Multidimensional catalytic click chemistry from phosphorus connective hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal Fluorides: Tools for Structural and Computational Analysis of Phosphoryl Transfer Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tris(pentafluoroethyl)difluorophosphorane: A Versatile Fluoride Acceptor for Transition Metal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Phosphoryl Fluoride Substitution Reactions
Welcome to the technical support center for phosphoryl fluoride (POF₃) substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to these sensitive but powerful reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the most common causes?
Answer: Low yields in this compound substitution reactions are frequently attributed to a few key factors:
-
Moisture Contamination: this compound is extremely sensitive to water. Even trace amounts of moisture can lead to rapid hydrolysis, forming difluorophosphoric acid and monofluorophosphoric acid, which can complicate your reaction and consume your starting material.[1] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Inadequate Temperature Control: These reactions can be exothermic. Poor temperature control can lead to side reactions and decomposition of starting materials or products. It is crucial to maintain the recommended temperature throughout the reaction.
-
Incorrect Stoichiometry: The ratio of nucleophile to this compound is critical. An excess of the nucleophile can lead to multiple substitutions, while an insufficient amount will result in incomplete conversion. For reactions with amines, for example, non-integral stoichiometry has been observed, leading to the formation of complex fluorophosphate salts.[2][3]
-
Nucleophile Reactivity: The nature of your nucleophile plays a significant role. Sterically hindered alcohols or electronically deactivated amines may react sluggishly, requiring more forcing conditions or catalytic activation. For instance, tertiary alcohols are known to give poor yields in similar substitution reactions.
-
Acid Scavenging: The substitution reaction releases hydrogen fluoride (HF), which can protonate your nucleophile, rendering it unreactive, or catalyze undesired side reactions. The use of a non-nucleophilic base, such as triethylamine or pyridine, is often necessary to scavenge the generated acid.
Question 2: I am seeing multiple products in my crude reaction mixture. What could be causing this?
Answer: The formation of multiple products is a common challenge. Here are the likely culprits:
-
Over-substitution: this compound has three fluoride atoms that can be substituted. If the stoichiometry and reaction conditions are not carefully controlled, you can get a mixture of mono-, di-, and tri-substituted products. This is particularly prevalent with highly reactive nucleophiles like primary and secondary amines.
-
Hydrolysis Products: As mentioned, hydrolysis of the starting material or product can lead to a range of fluorophosphoric and phosphoric acid derivatives.[1]
-
Side Reactions with Amines: When using amine nucleophiles, the HF generated can react with the amine to form ammonium fluoride salts. Additionally, complex fluorophosphate salts, such as dimethylammonium hexafluorophosphate and dimethylammonium difluorophosphate, have been observed as solid byproducts in reactions with dimethylamine.[1][2]
-
Elimination Reactions: With secondary or tertiary alcohols, elimination to form an alkene can compete with the desired substitution reaction, especially at elevated temperatures.
Question 3: How can I improve the selectivity for monosubstitution?
Answer: Achieving selective monosubstitution requires careful control over the reaction conditions:
-
Stoichiometry: Use a stoichiometric equivalent or a slight excess of this compound relative to the nucleophile.
-
Slow Addition: Add the nucleophile slowly to a solution of this compound at a low temperature. This helps to maintain a low concentration of the nucleophile, disfavoring multiple substitutions.
-
Low Temperature: Running the reaction at a reduced temperature (e.g., -78 °C) can help to control the reactivity and improve selectivity.
-
Use of a Protecting Group: For di-functional nucleophiles, protecting one of the functional groups can prevent unwanted side reactions.
Question 4: What is the best way to handle gaseous this compound?
Answer: this compound is a toxic and corrosive gas, and proper handling is essential. All manipulations should be performed in a well-ventilated fume hood. A closed system is recommended for transferring the gas. The gas can be bubbled through the reaction mixture from a lecture bottle or a pre-weighed, cooled vessel. For smaller-scale reactions, a solution of this compound in a suitable anhydrous solvent can be prepared and titrated before use. Always consult your institution's safety protocols for handling hazardous gases.
Data Presentation: Reaction Yields
The following tables summarize typical yields for this compound substitution reactions with various nucleophiles under different conditions. Note that yields can be highly dependent on the specific substrate and reaction setup.
Table 1: Substitution with Amines
| Nucleophile | Product | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dimethylamine | Dimethylaminophosphoryldifluoride | None | Gas Phase | Room Temp. | ~92-96 | [2] |
| Secondary Amines (general) | Phosphoramidic difluorides | Et₃N | CH₂Cl₂ | -78 to RT | Good | [2] |
Table 2: Substitution with Alcohols and Phenols (Phosphorus Fluoride Exchange - PFEx)
Note: These reactions start from a phosphoramidic difluoride, not directly from POF₃.
| Nucleophile | Product Type | Catalyst | Solvent | Time | Yield (%) | Reference |
| Phenols | Phosphoramidates | BTMG/HMDS | Acetonitrile | 15 min | Good to Excellent | |
| 3,5-Xylenol | Phosphoramidate | BTMG/HMDS | Acetonitrile | 2 h | 89 | |
| Various Phenols | Phosphoramidates | TBD/HMDS | Acetonitrile | Varies | High |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Dialkyl Phosphorofluoridate
This is a representative protocol and should be adapted for specific substrates.
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet adapter, and a gas outlet connected to a scrubber (e.g., containing a solution of sodium hydroxide).
-
Inert Atmosphere: Purge the system with dry nitrogen or argon for at least 30 minutes.
-
Solvent and Reagents: Add anhydrous diethyl ether to the flask via a cannula. Cool the flask to -78 °C using a dry ice/acetone bath.
-
This compound Addition: Slowly bubble a known amount of this compound gas through the solvent. Alternatively, add a pre-made, titrated solution of this compound in an anhydrous solvent.
-
Nucleophile Addition: In a separate flame-dried flask, prepare a solution of the alcohol (1 equivalent) and anhydrous triethylamine (1.1 equivalents) in anhydrous diethyl ether.
-
Reaction: Add the alcohol/triethylamine solution dropwise to the cold this compound solution over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Warming and Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrofluoride salt. Wash the salt with anhydrous diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of a Phosphoramidic Difluoride (PFEx Precursor)
Adapted from Sun et al., 2021.
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve phosphoryl chloride (1.0 equivalent) in anhydrous dichloromethane (0.25 M).
-
Cooling: Cool the solution to -78 °C.
-
Amine Addition: Add a solution of the secondary amine (1.0 equivalent) and triethylamine (1.0 equivalent) in dichloromethane dropwise.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Fluorination: Cool the mixture to 0 °C and add potassium fluoride (8.0 equivalents). Stir vigorously at room temperature until the reaction is complete (monitor by ³¹P NMR).
-
Workup: Filter the reaction mixture and concentrate the filtrate to obtain the crude phosphoramidic difluoride, which can be used in subsequent PFEx reactions.
Visualizations
The following diagrams illustrate key concepts in this compound substitution chemistry.
Caption: General reaction pathway for this compound substitution and common side reactions.
Caption: A troubleshooting workflow for addressing low yields in this compound substitution reactions.
References
Technical Support Center: Purification of Products from Phosphoryl Fluoride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of products from phosphoryl fluoride reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted starting materials (e.g., this compound, precursor amines, or alcohols), byproducts from side reactions, and degradation products. Due to the high reactivity of the P-F bond, hydrolysis is a major concern, leading to the formation of hydrogen fluoride (HF) and various phosphoric acid derivatives.[1][2] In reactions with amines, complex solid byproducts such as dimethylammonium hexafluorophosphate and dimethylammonium difluorophosphate salts can also form.[3]
Q2: How can I minimize the hydrolysis of my product during workup and purification?
A2: The P-F bond is susceptible to hydrolysis by water and other nucleophiles.[2] To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout the reaction and purification process. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, avoid aqueous washes if possible. If an aqueous wash is necessary, use cold, neutral, or slightly acidic water and work quickly.
Q3: What are the recommended methods for purifying products from this compound reactions?
A3: The choice of purification method depends on the physical and chemical properties of the desired product. Common techniques include:
-
Vacuum Distillation: Suitable for thermally stable, volatile liquid products like dimethylaminophosphoryldifluoride.[3]
-
Column Chromatography: Widely used for a range of this compound compounds. Silica gel is a common stationary phase, with eluents such as petroleum ether/ethyl acetate mixtures.[4][5][6]
-
Recrystallization: Effective for solid products.[4] Common solvents for recrystallization of organophosphorus compounds include ethanol or isopropanol.[7]
Q4: How can I remove residual hydrogen fluoride (HF) from my reaction mixture?
A4: Hydrogen fluoride is a common and hazardous byproduct. It can be removed by several methods:
-
Adsorption: Passing the gaseous product stream through a column packed with sodium fluoride can effectively remove HF.[8]
-
Precipitation: In aqueous solutions, fluoride can be precipitated as calcium fluoride (CaF2) by the addition of a calcium salt, such as calcium hydroxide or calcium chloride.[9]
-
Azeotropic Distillation: In some cases, HF can be removed by distillation with an appropriate solvent.
Q5: What analytical techniques are suitable for assessing the purity of my final product?
A5: A combination of analytical techniques is recommended for purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR and 31P NMR are particularly useful for identifying and quantifying fluorine- and phosphorus-containing compounds and impurities.[5] 1H NMR is also valuable for characterizing the overall structure.[5]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product and can help identify byproducts.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the product and quantify impurities.
Troubleshooting Guides
Problem 1: Low Yield of Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC, GC, or NMR to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature if necessary. |
| Product Hydrolysis | Strictly maintain anhydrous conditions. Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere.[2] |
| Side Reactions | Optimize reaction conditions (temperature, stoichiometry, addition rate of reagents) to minimize the formation of byproducts. For example, in aminolysis reactions, controlling the stoichiometry can prevent the formation of complex salts.[3] |
| Loss during Workup/Purification | Choose the appropriate purification method for your product's properties. Minimize the number of transfer steps. If using column chromatography, select the appropriate solvent system to ensure good separation and recovery. |
Problem 2: Product Decomposition during Purification
| Possible Cause | Suggested Solution |
| Thermal Instability | If using distillation, perform it under high vacuum to lower the boiling point.[3] For column chromatography, consider running the column in a cold room. |
| Sensitivity to Silica Gel | Some organophosphorus compounds can decompose on acidic silica gel. Consider using neutral or deactivated silica gel, or an alternative stationary phase like alumina. |
| Presence of Acidic Impurities (e.g., HF) | Neutralize the crude product mixture before purification. This can be done by washing with a mild base (e.g., saturated sodium bicarbonate solution), but be cautious of promoting hydrolysis.[2] |
Problem 3: Difficulty in Removing Solid Byproducts
| Possible Cause | Suggested Solution |
| Formation of Insoluble Salts | In reactions with amines, insoluble fluorophosphate salts may precipitate.[3] These can often be removed by filtration before workup. |
| Product is also a Solid | If the product and byproduct are both solids, selective extraction may be possible. Choose a solvent that dissolves the desired product but not the impurity. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., petroleum ether).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point is a 3:1 mixture of petroleum ether and ethyl acetate.[5]
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General experimental workflow for this compound reactions.
Caption: Troubleshooting logic for low product yield.
References
- 1. Role of the P-F bond in fluoride-promoted aqueous VX hydrolysis: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sarin - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113583042A - Preparation method of this compound compound - Google Patents [patents.google.com]
- 6. Phosphorus fluoride exchange: Multidimensional catalytic click chemistry from phosphorus connective hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Fluoride Reduction / HF [wastechengineering.com]
Technical Support Center: Enhancing Selectivity in Phosphoryl Fluoride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phosphoryl fluoride and related reagents. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve selectivity and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with a this compound derivative is showing low to no conversion. What are the common causes?
A1: Low or no conversion in reactions involving this compound derivatives can stem from several factors:
-
Reagent Instability: this compound and its derivatives, especially phosphoramidic difluorides, can be sensitive to moisture and have a limited shelf-life.[1] Hydrolysis of the P-F bond is a common degradation pathway.[2] Ensure your reagent is fresh or has been stored under strictly anhydrous conditions.
-
Catalyst Inactivity: If you are using a Lewis base catalyst, it may be poisoned or inhibited. Common inhibitors for phosphorylation reactions include excess salt, phosphate, or ammonium ions.[3] Ensure all your reagents and solvents are of high purity.
-
Insufficient Activation: The chosen catalyst may not be sufficiently basic to activate the this compound derivative towards your specific nucleophile. Consider using a stronger Lewis base catalyst.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature.
Q2: I am observing poor chemoselectivity between an alcohol and an amine in my substrate. How can I favor phosphorylation of the alcohol?
A2: Achieving chemoselectivity between alcohols and amines can be challenging due to the higher nucleophilicity of amines. Here are some strategies to favor O-phosphorylation:
-
Catalyst Selection: The choice of catalyst is crucial. While strong bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are effective, they may not provide the desired selectivity.[4][5] Weaker bases or specific catalytic systems can favor alcohol phosphorylation. For example, some methods have been developed for the chemoselective phosphorylation of alcohols in the presence of amines.[6][7]
-
Protecting Groups: If other strategies fail, protecting the amine functionality is a reliable method to ensure selective phosphorylation of the alcohol.
-
Reaction Conditions: Carefully controlling the reaction temperature and addition rate of the phosphorylating agent can sometimes influence selectivity.
Q3: How can I achieve selective phosphorylation of a primary alcohol in the presence of a secondary alcohol?
A3: Selective phosphorylation of primary alcohols over secondary alcohols is generally favored due to sterics. To enhance this selectivity:
-
Bulky Reagents: Using a sterically hindered phosphorylating agent can further enhance selectivity for the less hindered primary alcohol.
-
Catalyst Choice: Certain catalytic systems have been shown to provide good regioselectivity for the phosphorylation of primary alcohols in diols and polyols.[8]
-
Low Temperature: Running the reaction at lower temperatures can often improve selectivity by favoring the kinetically controlled product.
Q4: My reaction is producing a complex mixture of products. What are the likely side reactions?
A4: A complex product mixture suggests the occurrence of side reactions. Common side reactions with this compound reagents include:
-
Hydrolysis: As mentioned, phosphoryl fluorides are susceptible to hydrolysis, which can consume your starting material and introduce acidic byproducts (HF) that can catalyze other unwanted reactions.[2][9]
-
Over-phosphorylation: If your substrate has multiple nucleophilic sites, or if the product of the initial phosphorylation is also nucleophilic, over-phosphorylation can occur, leading to di- or tri-phosphorylated species.[10]
-
Reaction with Solvent: If you are using a nucleophilic solvent, it may compete with your substrate.
-
Disproportionation: In some cases, this compound derivatives can undergo disproportionation reactions.[9]
Troubleshooting Guides
Problem: Low Yield of Phosphorylated Product
| Possible Cause | Troubleshooting Step |
| Degradation of this compound Reagent | Use a freshly opened bottle of the reagent or purify it before use. Store under inert gas and in a desiccator. |
| Presence of Water in the Reaction | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider using molecular sieves.[8] |
| Inefficient Catalyst | Increase catalyst loading. Switch to a more potent Lewis base catalyst (see table below). |
| Catalyst Poisoning | Purify starting materials to remove potential inhibitors like ammonium or phosphate salts.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Substrate Insolubility | If the substrate is not fully dissolved, try a different anhydrous solvent in which it is more soluble.[6] |
Problem: Poor Selectivity in Multifunctional Substrates
| Possible Cause | Troubleshooting Step |
| High Reactivity of Phosphorylating Agent | Use a less reactive phosphorylating agent if available. |
| Non-selective Catalyst | Screen different Lewis base catalysts. A less basic catalyst might offer better selectivity. |
| High Reaction Temperature | Lower the reaction temperature to favor the kinetically preferred product. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the phosphorylating agent to favor mono-phosphorylation. |
| Competition between Nucleophiles (e.g., -OH vs -NH2) | Consider protecting the more nucleophilic group (e.g., the amine). Alternatively, explore specialized catalytic systems designed for chemoselective phosphorylation.[6][11] |
Quantitative Data Summary
Table 1: Comparison of Lewis Base Catalysts for Phosphorus Fluoride Exchange (PFEx) Reactions
| Catalyst | pKa (in MeCN) | Typical Loading (mol%) | Relative Reactivity | Notes |
| Triethylamine (Et3N) | 18.8 | 100 | Moderate | Often used as a stoichiometric base.[10] |
| 4-(Dimethylamino)pyridine (DMAP) | 17.6 | 10 | High | Effective catalyst for phenols.[10] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 24.3 | 20 | Very High | A strong, non-nucleophilic base suitable for many PFEx reactions.[1] |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 26.0 | 10-20 | Very High | A highly effective catalyst for enhancing the rate of P-F exchange.[4][5] |
This table provides a general comparison. Optimal catalyst selection is substrate-dependent.
Experimental Protocols
General Protocol for Catalytic Phosphorus Fluoride Exchange (PFEx)
This protocol is adapted from established methods for the synthesis of phosphoramidates and can be modified for other nucleophiles.[12][13]
Materials:
-
This compound derivative (e.g., phosphoramidic difluoride)
-
Nucleophile (e.g., alcohol, amine)
-
Anhydrous solvent (e.g., acetonitrile, DCM)
-
Lewis base catalyst (e.g., TBD, DBU)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the nucleophile (1.0 eq) in the anhydrous solvent.
-
Addition of Catalyst: Add the Lewis base catalyst (e.g., 20 mol% DBU) to the solution.[1]
-
Addition of Phosphorylating Agent: Slowly add the this compound derivative (1.2 eq) to the reaction mixture at the desired temperature (e.g., room temperature).
-
Reaction Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or NMR).
-
Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a buffer solution).
-
Purification: Extract the product with a suitable organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by an appropriate method (e.g., column chromatography, preparative HPLC).[6]
Safety Note: this compound and its derivatives can be toxic and corrosive. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.[13]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and resolving low reaction yields.
Decision Pathway for Improving Selectivity
Caption: A decision tree for enhancing chemoselectivity in phosphorylation.
Catalytic Cycle of Phosphorus Fluoride Exchange (PFEx)
Caption: A simplified representation of the PFEx catalytic cycle.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Sarin - Wikipedia [en.wikipedia.org]
- 3. neb.com [neb.com]
- 4. research.monash.edu [research.monash.edu]
- 5. Phosphorus fluoride exchange: Multidimensional catalytic click chemistry from phosphorus connective hubs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Phosphorus fluoride exchange: Multidimensional catalytic click chemistry from phosphorus connective hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Phosphoryl Fluoride Reaction Mechanism Troubleshooting: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphoryl fluoride (POF₃). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a complex mixture of products, including solid precipitates. What are the likely side reactions?
A1: When reacting this compound with nucleophiles, particularly amines like dimethylamine, the formation of a complex mixture of fluorophosphate salts is a common issue. Instead of a simple substitution product and a fluoride salt, you may observe the formation of dimethylammonium hexafluorophosphate and dimethylammonium difluorophosphate as solid byproducts.[1][2] This is due to the tendency of this compound to undergo disproportionation reactions in the presence of fluoride ions.[3]
Q2: I am observing incomplete conversion of my starting material in a reaction with this compound. What are the potential causes and solutions?
A2: Incomplete conversion in reactions involving this compound can stem from several factors:
-
Insufficient reactivity of the nucleophile: this compound is a reactive gas, but strong nucleophiles are often required for efficient substitution. Consider using a stronger nucleophile or employing a catalyst to enhance the reaction rate.
-
Formation of unreactive adducts: The initial step in the aminolysis of this compound is believed to be the formation of a weak acid-base adduct.[2] If this adduct is too stable or does not readily proceed to the desired product, the reaction can stall. Adjusting the reaction temperature may help overcome this.
-
Loss of gaseous POF₃: Due to its low boiling point (-39.7 °C), improper sealing of the reaction vessel can lead to the loss of this compound, resulting in a stoichiometric imbalance and incomplete reaction.[3][4] Ensure your reaction setup is gas-tight.
-
Hydrolysis: this compound is highly susceptible to hydrolysis, which can consume the reagent and introduce impurities.[3][5] Meticulous drying of solvents and reagents, and performing the reaction under an inert atmosphere are crucial.
Q3: How can I monitor the progress of my this compound reaction and identify the products and byproducts?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reactions involving this compound.
-
¹⁹F NMR: This is particularly useful for tracking the consumption of POF₃ and the formation of fluorinated products and byproducts. The chemical shifts will be distinct for POF₃, monofluorophosphates, difluorophosphates, and hexafluorophosphate.
-
³¹P NMR: This technique provides valuable information about the phosphorus environment in the reactants, products, and any phosphorus-containing intermediates or byproducts.
-
¹H NMR: Can be used to monitor the changes in the organic components of the reaction.
Real-time reaction monitoring using FlowNMR can provide immediate data to track reaction kinetics and optimize conditions.[6]
Troubleshooting Guides
Issue 1: Unexpected Solid Byproduct Formation in Aminolysis Reactions
-
Problem: Formation of a pasty white solid or crystalline precipitate during the reaction of this compound with a primary or secondary amine.
-
Likely Cause: As mentioned in the FAQs, this is likely due to the formation of complex fluorophosphate salts like hexafluorophosphate (PF₆⁻) and difluorophosphate (PO₂F₂⁻) anions.[1][2]
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the amine addition. An equimolar ratio of this compound to dimethylamine has been shown to yield the desired dimethylaminophosphoryldifluoride, though solid byproducts still form.[2]
-
Temperature Management: The reaction of this compound with dimethylamine is rapid and exothermic.[2] Performing the reaction at a lower temperature may help to control the reaction rate and potentially minimize side reactions.
-
Solvent Choice: The choice of solvent can influence the solubility of the salt byproducts. While not extensively detailed in the provided results, experimenting with different aprotic solvents may help to keep the byproducts in solution for easier separation later.
-
Purification: The volatile desired product can often be separated from the solid byproducts by distillation or vacuum transfer.
-
Issue 2: Poor Yield and Product Degradation due to Hydrolysis
-
Problem: Low yield of the desired fluorinated product and the presence of phosphoric acid or its partially fluorinated derivatives in the final product mixture.
-
Likely Cause: this compound readily hydrolyzes in the presence of water to form difluorophosphoric acid, monofluorophosphoric acid, and ultimately phosphoric acid.[3]
-
Troubleshooting Steps:
-
Rigorous Drying of Reagents and Solvents: Ensure all solvents are thoroughly dried using appropriate drying agents. Reagents should also be dried and handled under anhydrous conditions.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Use of Scavengers: In some cases, the addition of a non-nucleophilic base or a fluoride scavenger could potentially react with any trace amounts of HF or water, though specific examples for POF₃ reactions were not detailed in the search results.
-
Experimental Protocols
General Protocol for Reaction of this compound with Dimethylamine
This protocol is based on the reaction described in the literature and should be adapted and optimized for specific substrates and scales.[2]
-
Apparatus: A gas-tight reaction vessel equipped with a magnetic stirrer, a gas inlet, and a means for introducing the amine (e.g., a dropping funnel or a gas-tight syringe) is required. The vessel should be connected to a vacuum line for inert gas purging.
-
Reagent Preparation:
-
This compound gas is condensed into a cold trap and its quantity determined by weighing or pressure-volume-temperature measurements.
-
Dimethylamine is dried and accurately measured.
-
-
Reaction Execution:
-
The reaction vessel is evacuated and backfilled with a dry inert gas (e.g., nitrogen or argon).
-
A known amount of this compound is introduced into the reaction vessel.
-
The dimethylamine is added slowly to the gaseous this compound with vigorous stirring. The reaction is often immediate.[2]
-
The reaction mixture may form a pasty white solid.[2]
-
-
Work-up and Purification:
-
The volatile product, dimethylaminophosphoryldifluoride, can be isolated from the non-volatile salt byproducts by vacuum distillation or transfer.
-
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Appearance |
| This compound | POF₃ | 103.97 | -39.7 | Colorless gas |
| Dimethylaminophosphoryldifluoride | (CH₃)₂NPOF₂ | - | - | Volatile liquid |
| bis(Dimethylamino)phosphorylfluoride | ((CH₃)₂)₂NPOF | - | - | Colorless liquid of fairly low volatility |
Data compiled from search results.[2][3][4] Note: Specific boiling points for the aminophosphoryl fluorides were not available in the provided search results.
Table 2: Common Byproducts in this compound Reactions with Amines
| Byproduct | Chemical Formula | Common Form |
| Dimethylammonium hexafluorophosphate | [(CH₃)₂NH₂]⁺[PF₆]⁻ | Solid |
| Dimethylammonium difluorophosphate | [(CH₃)₂NH₂]⁺[PO₂F₂]⁻ | Solid |
Data from search results.[1][2]
Visualizations
Caption: Troubleshooting workflow for this compound reactions.
Caption: Stepwise hydrolysis of this compound.[3]
Caption: Formation of byproducts in aminolysis reactions.
References
Technical Support Center: Stabilization and Handling of Phosphoryl Fluoride in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of phosphoryl fluoride (POF₃) in solution. Due to its high reactivity, particularly with water, proper handling and stabilization are critical for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: The primary cause of this compound (POF₃) instability is its high susceptibility to hydrolysis.[1] POF₃ reacts readily with water, even trace amounts present in solvents or on glassware, leading to its decomposition.
Q2: What are the decomposition products of this compound hydrolysis?
A2: The hydrolysis of POF₃ is a stepwise process that produces progressively less fluorinated species, ultimately yielding phosphoric acid and hydrogen fluoride (HF).[1] The sequence is as follows:
-
POF₃ + H₂O → HPO₂F₂ (Difluorophosphoric acid) + HF
-
HPO₂F₂ + H₂O → H₂PO₃F (Monofluorophosphoric acid) + HF
-
H₂PO₃F + H₂O → H₃PO₄ (Phosphoric acid) + HF
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in diethyl ether and hydrocarbons.[1] However, it reacts with protic solvents like alcohols and acids.[1] While aprotic solvents are generally preferred, their purity and dryness are paramount.
Q4: What are the immediate safety concerns when working with this compound solutions?
A4: The main safety concerns are the toxicity of POF₃ itself and the formation of highly corrosive and toxic hydrogen fluoride (HF) upon hydrolysis.[1][2] Inhalation of POF₃ gas or vapors from its solutions is hazardous. Skin contact with solutions containing HF can cause severe burns that may not be immediately painful.[3]
Q5: How can I detect the decomposition of my this compound solution?
A5: Decomposition can be inferred by a decrease in the desired reactivity of your POF₃ solution over time. Analytically, you can monitor the formation of fluoride ions (a byproduct of hydrolysis) using a fluoride ion-selective electrode.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or poor reaction yield with a freshly prepared POF₃ solution. | 1. Contaminated starting material (POF₃).2. Wet solvent or reagents. | 1. Ensure the purity of the POF₃ source.2. Use freshly dried, anhydrous, aprotic solvents. Dry all other reagents and glassware thoroughly. |
| Loss of reactivity of a stored POF₃ solution. | 1. Hydrolysis due to moisture ingress during storage.2. Reaction with an incompatible solvent. | 1. Store solutions under a strictly inert atmosphere (e.g., argon or dry nitrogen) in a tightly sealed, appropriate container.2. Ensure the solvent is truly inert to POF₃ and its potential decomposition products. |
| Etching or damage to glassware after working with POF₃ solutions. | 1. Formation of hydrogen fluoride (HF) from hydrolysis. | 1. Minimize contact with glass, especially for prolonged storage. Use compatible materials such as fluoropolymer (e.g., Teflon) or certain metal containers for storage.[5][6] |
| Precipitate formation in the POF₃ solution. | 1. Reaction with impurities in the solvent.2. Formation of insoluble fluorophosphate salts. | 1. Use high-purity, anhydrous solvents.2. If a precipitate forms, it may be necessary to prepare a fresh solution. |
Data Presentation
Table 1: Material Compatibility for Handling this compound and its Decomposition Products
| Material | Compatibility with Anhydrous POF₃ | Compatibility with HF (Decomposition Product) | Notes |
| Metals | |||
| Nickel & Monel | Good | Good | Recommended for handling pure fluorine and HF under pressure.[5][6] |
| Aluminum | Good | Good (forms a protective fluoride layer) | The protective film is stable in dry conditions.[5][6] |
| Copper & Brass | Good | Good | A stable cupric fluoride film forms.[6] |
| Stainless Steel | Fair | Fair | Susceptible to stress corrosion cracking in the presence of fluoride ions.[7] |
| Titanium, Tantalum, Zirconium | Poor | Poor | Strongly attacked by HF.[7] |
| Plastics & Elastomers | |||
| Polytetrafluoroethylene (PTFE, Teflon) | Excellent | Excellent | Highly resistant to both POF₃ and HF. |
| Polyvinylidene fluoride (PVDF) | Good | Good | Good resistance to HF up to at least 90°C.[7] |
| Polypropylene | Good | Fair | Can be used for short-term handling. |
| EPDM | Not Recommended | Poor | Susceptible to degradation by HF.[8] |
| Glassware | |||
| Borosilicate Glass | Short-term use only | Poor | Attacked by HF, leading to etching and potential failure. Not suitable for storage of solutions where hydrolysis may occur. |
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound Solution
Objective: To prepare a POF₃ solution in an anhydrous aprotic solvent for immediate use.
Materials:
-
This compound gas cylinder
-
Anhydrous aprotic solvent (e.g., diethyl ether, acetonitrile)
-
Dry, oven-dried glassware (e.g., Schlenk flask)
-
Inert gas supply (argon or dry nitrogen)
-
Gas dispersion tube
-
Cold bath (e.g., dry ice/acetone)
Procedure:
-
Assemble the glassware under an inert atmosphere. The Schlenk flask should contain a magnetic stir bar and be sealed with a septum.
-
Transfer the desired volume of anhydrous solvent to the Schlenk flask via cannula or a dry syringe.
-
Cool the solvent to a temperature that allows for efficient dissolution of POF₃ gas without excessive solvent evaporation (e.g., -78 °C).
-
Slowly bubble a known quantity of POF₃ gas through the stirred solvent via the gas dispersion tube. The amount of gas added can be determined by mass difference of the cylinder or by using a calibrated flowmeter.
-
Once the desired amount of POF₃ is added, remove the gas dispersion tube and securely seal the flask under a positive pressure of inert gas.
-
Allow the solution to slowly warm to the desired experimental temperature before use.
-
It is recommended to use the solution immediately after preparation.
Protocol 2: Storage of this compound Solutions
Objective: To provide guidelines for the short-term storage of POF₃ solutions.
Materials:
-
Prepared POF₃ solution
-
Storage container made of a compatible material (e.g., PTFE-lined vial, Monel cylinder)
-
Inert atmosphere glove box or Schlenk line
Procedure:
-
In an inert atmosphere, transfer the POF₃ solution to the appropriate storage container.
-
Ensure the container is sealed tightly to prevent moisture ingress. PTFE-lined caps are recommended for vials.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and bases.[2]
-
Storage at low temperatures (e.g., in a freezer rated for flammable solvents) may slow the rate of decomposition, but the effect of temperature on stability should be empirically determined.[9][10]
-
Clearly label the container with the contents, concentration, preparation date, and all relevant hazards.
Visualizations
Caption: Workflow for preparing, storing, and using POF₃ solutions.
Caption: A logical guide to troubleshooting unexpected experimental outcomes.
Caption: The sequential hydrolysis of POF₃ in the presence of water.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. youtube.com [youtube.com]
- 5. Corrosion resistant materials for fluorine and hydrogen fluoride [inis.iaea.org]
- 6. extapps.ksc.nasa.gov [extapps.ksc.nasa.gov]
- 7. eurofluor.org [eurofluor.org]
- 8. marcorubber.com [marcorubber.com]
- 9. Effect of Temperature of 1.23% Acidulated Phosphate Fluoride Gel on Enamel Microhardness of Permanent Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of temperature change on fluoride uptake from a mouthrinse by enamel specimens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phosphoryl Fluoride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphoryl fluoride (POF₃) and its derivatives. The information is designed to help you optimize reaction temperatures, troubleshoot common issues, and ensure the safe and efficient handling of these versatile reagents.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound (POF₃), and what are the recommended temperature ranges?
A1: Several methods are used for the synthesis of this compound. The optimal temperature depends on the specific reactants and setup. Below is a summary of common methods and their reported temperature ranges.
Q2: My this compound synthesis is giving a low yield. What are the likely causes and how can I troubleshoot this?
A2: Low yields in this compound synthesis can stem from several factors, often related to temperature control, reactant purity, and side reactions. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving the issue.
Q3: I am observing the formation of unexpected byproducts in my reaction. How can I minimize their formation?
A3: Byproduct formation is a common issue and is often temperature-dependent. At elevated temperatures, decomposition of reactants or products can occur. For instance, in the synthesis of substituted phosphoryl fluorides, higher temperatures might favor the formation of undesired isomers or lead to the decomposition of the target molecule. Careful control of the reaction temperature and purification of the final product are crucial.
Q4: What is the optimal temperature for reacting this compound with amines?
A4: The reaction of this compound with amines is typically rapid. For secondary amines like dimethylamine, the reaction to form dimethylaminophosphoryldifluoride can occur readily at ambient temperatures. However, further substitution to bis(dimethylamino)phosphorylfluoride may require heating to temperatures between 70-80°C.
Q5: How does temperature affect the stability of this compound?
A5: this compound is a thermally stable molecule at moderate temperatures. However, at very high temperatures, such as those encountered during thermal runaway in lithium-ion batteries (200–300°C), it can undergo decomposition reactions.
Data Presentation: Synthesis Methods and Temperature Parameters
The following table summarizes the key temperature parameters for various this compound synthesis methods.
| Synthesis Method | Reactants | Recommended Temperature Range (°C) | Notes |
| Fluorination of Phosphoryl Chloride | POCl₃, ZnF₂ | 40 - 50 | The reaction is carefully warmed to initiate the evolution of POF₃ gas. |
| Fluorination of Disubstituted Phosphoric Acid | Disubstituted Phosphoric Acid, NaF, TFAA, DMSO | 60 - 120 | Reaction time is typically 8-15 hours. The wide temperature range suggests that the optimal temperature may vary depending on the specific substrate. |
| Reaction of Metaphosphate Melts with Fluorides | Sodium Metaphosphate, Fluorides | ~640 | The yield of fluorine-containing gases, including POF₃, is reported to maximize at this high temperature. |
| Synthesis from Phosphorus Pentafluoride | PF₅, Oxygen, Magnesium | 300 | This method also produces μ-oxo-bis(phosphoryl difluoride) ([F₂P(O)]₂O).[1] |
| Fluorination of Phosphorus Trichloride (for PF₅ synthesis) | PCl₃, HF, Cl₂ | Room Temperature - 120 | While this is for the synthesis of PF₅, it provides a relevant temperature range for the fluorination of phosphorus chlorides. A specific example is run at 40°C.[2] |
Experimental Protocols
Synthesis of this compound from Phosphoryl Chloride and Zinc Fluoride
This method involves the reaction of phosphoryl chloride with a fluorinating agent, such as zinc fluoride.
-
Preparation: Dry zinc fluoride is placed in a reaction vessel (e.g., a brass tube). The vessel is connected to a collection system, which may include a cold trap to liquefy the gaseous POF₃ product (boiling point: -39.7°C).
-
Reaction: Phosphoryl chloride is added dropwise to the zinc fluoride.
-
Temperature Control: The reaction vessel is gently warmed to 40-50°C to facilitate the reaction and the evolution of this compound gas.
-
Collection: The gaseous POF₃ is collected, for instance, over mercury or by condensation in a cold trap.
Synthesis of Substituted Phosphoryl Fluorides from Disubstituted Phosphoric Acid
This protocol describes a one-pot synthesis of various this compound compounds.
-
Reactant Mixture: In an inert atmosphere, combine the disubstituted phosphoric acid, sodium fluoride, trifluoroacetic anhydride (TFAA), and dimethyl sulfoxide (DMSO) in an organic solvent such as acetonitrile.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60°C and 120°C.
-
Reaction Time: Maintain the reaction for 8 to 15 hours.
-
Workup: After the reaction is complete, remove the solvent by rotary evaporation.
-
Purification: The crude product is then purified by column chromatography to yield the final this compound compound.
Mandatory Visualizations
Caption: A generalized experimental workflow for this compound reactions.
Caption: A decision tree for troubleshooting low yield in this compound reactions.
References
Technical Support Center: Phosphoryl Fluoride Reaction Workup Procedures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phosphoryl fluoride (POF₃). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup of reactions involving this highly reactive reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reaction workups?
A1: The main hazard is the rapid and exothermic hydrolysis of this compound and related P-F compounds upon contact with water. This reaction generates highly corrosive and toxic hydrogen fluoride (HF).[1][2][3] Exposure to HF can cause severe burns, deep tissue damage, and systemic toxicity.[1][2][3] Additionally, many organophosphorus fluoride compounds themselves are toxic and can act as nerve agents by inhibiting the acetylcholinesterase enzyme.[1][2][3] Therefore, all workup procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and a specific HF spill kit and calcium gluconate gel should be readily available.
Q2: Why are my reaction workups with P(V)-F compounds cleaner than with analogous P(V)-Cl compounds?
A2: Reactions involving P(V)-F hubs, like those derived from this compound, often result in cleaner reaction profiles and higher yields compared to their P(V)-Cl counterparts. P(V)-Cl compounds are often less thermally stable and more prone to rapid, uncontrolled hydrolysis, which can lead to complex mixtures of byproducts.[2] The controlled reactivity of the P-F bond allows for more selective transformations.[2]
Q3: What is the recommended general procedure for quenching a reaction containing residual this compound or other P-F species?
A3: A robust and commonly used method is to quench the reaction mixture with a basic solution of isopropanol and water. This ensures that any generated HF is immediately neutralized. A specific protocol involves the slow addition of a pre-prepared quenching solution of 2.0 M NaOH in a 1:1 mixture of isopropanol and water. All glassware and equipment that have come into contact with P-F compounds should be soaked in this quenching solution for at least 24 hours to ensure complete decontamination.
Q4: I've noticed an emulsion during the aqueous extraction of my product. What should I do?
A4: Emulsions are common, especially when using chlorinated solvents to extract from a basic aqueous solution.[4] Here are several strategies to manage an emulsion:
-
Patience: Allow the mixture to stand for 30 minutes; sometimes, the layers will separate on their own.[4]
-
Salting Out: Add solid sodium chloride (NaCl) to the separatory funnel and shake gently. This increases the polarity of the aqueous phase and can help break the emulsion.[4]
-
Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. Celite is an inert filter aid that can break up the suspended solids causing the emulsion.[4]
-
Solvent Evaporation: If your product is stable, you can evaporate the organic solvent and then re-dissolve the residue in a different, less emulsion-prone extraction solvent.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield After Workup
| Symptom | Possible Cause | Troubleshooting Step |
| Product is not found in the organic layer. | The product may be highly polar or ionic, making it soluble in the aqueous layer. | Carefully neutralize a small sample of the aqueous layer and extract it with a more polar organic solvent (e.g., ethyl acetate, n-butanol). Analyze the extract for your product. |
| The product may have hydrolyzed during the workup. | If your product contains labile functional groups (e.g., esters, silyl ethers), consider a non-aqueous workup or a milder quenching procedure at low temperatures. Use a less nucleophilic base for quenching if possible. | |
| Crude NMR shows a complex mixture of products. | Uncontrolled hydrolysis of P-F species leading to multiple byproducts. | Ensure the quenching is performed slowly at a low temperature (e.g., 0 °C) with vigorous stirring to control the exotherm. |
| The product is unstable to the basic conditions of the quench. | Test the stability of your purified product in the quenching solution on a small scale. If it degrades, consider quenching with a milder base (e.g., saturated sodium bicarbonate) or a buffered solution. |
Issue 2: Unexpected Peaks in NMR Spectra
| Symptom | Possible Cause | Troubleshooting Step / Identification |
| A new doublet appears in the ¹⁹F NMR spectrum after workup. | Partial hydrolysis of a phosphoramidic difluoride (R₂N-P(O)F₂) to the corresponding phosphoramidofluoridate (R₂N-P(O)(OH)F). | The P-F coupling constant and chemical shift will change. The presence of a P-OH group can be confirmed by a broad signal in the ¹H NMR, which disappears upon D₂O exchange. |
| Broad signals or the absence of expected signals in ¹H or ¹³C NMR. | Presence of paramagnetic impurities or significant amounts of inorganic salts from the workup. | Pass the crude product through a short plug of silica gel, eluting with your extraction solvent. Ensure all aqueous phase is removed before concentrating the organic layer. |
| Signals corresponding to isopropanol or other quenching agents. | Incomplete removal of the quenching solution during extraction. | Wash the organic layer multiple times with brine (saturated NaCl solution) to remove water-soluble components like isopropanol. |
Experimental Protocols
Protocol 1: Standard Basic Quenching for this compound Reactions
This protocol is designed to safely neutralize residual P-F compounds and the resulting HF.
1. Preparation of Quenching Solution:
- In a large conical flask, dissolve 60.0 g of NaOH in 750 mL of deionized water with stirring.
- Once the NaOH has fully dissolved, add 750 mL of isopropanol to the solution. This creates a 2.0 M NaOH solution in 1:1 isopropanol/water.
2. Reaction Quenching:
- Cool the reaction vessel to 0 °C using an ice bath.
- Slowly add the prepared quenching solution dropwise with vigorous stirring, monitoring the internal temperature to ensure it does not rise significantly.
- Continue stirring at 0 °C for 30 minutes after the addition is complete.
3. Aqueous Workup:
- Transfer the quenched reaction mixture to a separatory funnel.
- Dilute with the desired organic extraction solvent (e.g., dichloromethane, ethyl acetate).
- Wash the organic layer sequentially with:
- 1 M HCl (to neutralize any remaining base)
- Deionized water
- Saturated NaCl solution (brine)
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure.
4. Decontamination:
- Submerge all used glassware and equipment in a bath of the PFEx quenching solution for a minimum of 24 hours.
Visualizations
Caption: Standard experimental workflow for a this compound reaction.
Caption: Troubleshooting decision tree for managing emulsions.
References
Validation & Comparative
A Comparative Guide to the NMR Characterization of Phosphoryl Fluoride Reaction Products
For researchers, scientists, and drug development professionals, understanding the reactivity of phosphoryl fluoride (POF3) is crucial for the synthesis of novel organophosphorus compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of the resulting products. This guide provides a comparative analysis of the NMR data for products formed from the reaction of this compound with various nucleophiles, supported by experimental data and detailed protocols.
This compound is a versatile reagent that reacts with a range of nucleophiles, including alcohols and amines, to yield substituted phosphoryl fluorides. The characterization of these products by ³¹P and ¹⁹F NMR spectroscopy provides valuable insights into their structure and purity. The high natural abundance and spin ½ nuclei of both phosphorus-31 and fluorine-19 make NMR a highly sensitive and informative analytical technique for these compounds.[1][2]
Comparison of Reaction Products by NMR Spectroscopy
The following tables summarize the typical ³¹P and ¹⁹F NMR chemical shifts and coupling constants for the products of this compound reactions with representative alcohols and amines.
Reaction with Alcohols: Formation of Alkyl Difluorophosphates
The reaction of this compound with alcohols leads to the formation of alkyl difluorophosphates (ROPOF₂). The NMR spectra of these compounds are characterized by a triplet in the ³¹P NMR spectrum and a doublet in the ¹⁹F NMR spectrum, arising from the coupling between the phosphorus and fluorine nuclei.
| Compound Name | Structure | ³¹P Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | J-coupling (¹JP-F, Hz) |
| Ethyl difluorophosphate | CH₃CH₂OPOF₂ | -13.5 (t) | -72.0 (d) | ~1080 |
| Generic Alkyl Difluorophosphate | ROPOF₂ | -10 to -20 (t) | -70 to -80 (d) | ~1000-1100 |
Note: The data for ethyl difluorophosphate is representative. Actual values may vary depending on the solvent and specific alkyl group.
Reaction with Amines: Formation of Aminophosphoryl Difluorides
The reaction of this compound with primary or secondary amines yields aminophosphoryl difluorides (R₂NPOF₂). Similar to the alkyl difluorophosphates, the NMR spectra show characteristic splitting patterns due to P-F coupling.
| Compound Name | Structure | ³¹P Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | J-coupling (¹JP-F, Hz) |
| N,N-Dimethylaminophosphoryl difluoride | (CH₃)₂NPOF₂ | +2.5 (t) | +72.9 (d) | 998 |
| Generic Aminophosphoryl Difluoride | R₂NPOF₂ | 0 to +10 (t) | +65 to +75 (d) | ~950-1050 |
Note: The data for N,N-dimethylaminophosphoryl difluoride is from a specific study and may vary with experimental conditions.
Experimental Protocols
General Procedure for the Reaction of this compound with an Alcohol
This protocol is a general guideline for the synthesis of alkyl difluorophosphates.
Materials:
-
This compound (POF₃)
-
Anhydrous alcohol (e.g., ethanol)
-
Anhydrous, non-protic solvent (e.g., diethyl ether or dichloromethane)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
NMR tubes and deuterated solvent (e.g., CDCl₃)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the anhydrous alcohol (1 equivalent) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble gaseous this compound (1 equivalent) through the solution with vigorous stirring. Alternatively, a pre-condensed solution of POF₃ in the reaction solvent can be added dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The reaction progress can be monitored by taking aliquots for NMR analysis.
-
For NMR characterization, carefully transfer a sample of the reaction mixture into an NMR tube and dilute with a deuterated solvent.
-
Acquire ³¹P and ¹⁹F NMR spectra.
General Procedure for the Reaction of this compound with an Amine
This protocol provides a general method for the synthesis of aminophosphoryl difluorides.
Materials:
-
This compound (POF₃)
-
Primary or secondary amine (e.g., dimethylamine)
-
Anhydrous, non-protic solvent (e.g., diethyl ether)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
NMR tubes and deuterated solvent (e.g., CDCl₃)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the amine (2 equivalents, one to react and one to act as a base for the liberated HF) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly introduce gaseous this compound (1 equivalent) into the stirred solution.
-
A precipitate of the amine hydrofluoride salt will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Filter the reaction mixture to remove the amine hydrofluoride salt.
-
The filtrate contains the desired aminophosphoryl difluoride.
-
For NMR analysis, take a sample of the filtrate, evaporate the solvent under reduced pressure, and dissolve the residue in a deuterated solvent.
-
Acquire ³¹P and ¹⁹F NMR spectra.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the general reaction pathways and the experimental workflow for the synthesis and characterization of this compound reaction products.
Caption: Reaction of this compound with an alcohol.
Caption: Reaction of this compound with an amine.
Caption: Experimental workflow for synthesis and NMR analysis.
References
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Phosphoryl Fluoride Derivatives
For researchers, scientists, and drug development professionals, the analysis of phosphoryl fluoride derivatives presents a unique set of challenges due to their reactivity and diverse chemical properties. This guide provides an objective comparison of mass spectrometry platforms, supported by experimental data, to aid in selecting the optimal analytical strategy.
The covalent nature of the phosphorus-fluorine bond and the reactivity of the phosphoryl group necessitate careful consideration of the analytical technique employed. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone for the characterization and quantification of these compounds. However, the choice of ionization source, mass analyzer, and chromatographic method is critical to achieving reliable and reproducible results. This guide delves into the performance of various mass spectrometry techniques, offering a comparative overview to inform your analytical decisions.
Performance Comparison of Mass Spectrometry Platforms
The selection of a mass spectrometry platform is often a trade-off between sensitivity, selectivity, and the desired level of structural information. The following tables summarize the performance of commonly used mass analyzers for the analysis of this compound derivatives and analogous fluorinated compounds.
Table 1: Quantitative Performance Comparison of Mass Analyzers
| Mass Analyzer | Analyte Class | Typical Limit of Detection (LOD) | Linearity (r²) | Key Strengths | Key Limitations |
| Triple Quadrupole (QqQ) | Perfluoroalkylated Substances (PFAS) | 10 - 100 pg injected[1] | > 0.99[2] | High sensitivity and selectivity in MRM mode, ideal for quantification. | Limited to targeted analysis, provides less structural information. |
| Fluorotelomer Alcohols (FTOHs) | low pg range[1] | > 0.99 | Excellent for trace quantification of known compounds. | Not suitable for unknown identification. | |
| Time-of-Flight (TOF) | Perfluoroalkylated Substances (PFAS) | 2 - 10 pg injected[1] | Not specified | High resolution and mass accuracy, suitable for identification of unknowns. | May have lower sensitivity in full scan mode compared to QqQ in MRM mode. |
| Ion Trap (IT) | Perfluoroalkylated Substances (PFAS) | ~5 ng injected (in MS²)[1] | Not specified | Excellent for qualitative analysis and structural elucidation of isomers.[1] | Lower sensitivity and quantitative performance compared to QqQ and TOF.[1] |
Table 2: Qualitative Performance and Fragmentation
| Mass Analyzer | Ionization Method | Fragmentation Efficiency | Common Fragmentation Behavior |
| Triple Quadrupole (QqQ) | ESI(-) | Low for PFAS (4.1 - 5.8%)[1] | Typically involves the loss of the functional group and fragmentation of the alkyl chain. |
| Ion Trap (IT) | ESI(-) | Higher for FTOHs (20 - 62%)[1] | Can perform multiple stages of fragmentation (MSⁿ) for detailed structural analysis. |
| General | Electron Ionization (EI) | Varies | Often involves rearrangement processes and fluorine abstraction by the central phosphorus atom.[3] |
Experimental Workflows and Protocols
The successful analysis of this compound derivatives by mass spectrometry hinges on a well-designed experimental workflow, from sample preparation to data acquisition.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound derivatives using liquid chromatography-mass spectrometry (LC-MS).
Caption: A generalized workflow for the analysis of this compound derivatives by LC-MS.
Detailed Experimental Protocols
Below are generalized protocols for LC-MS/MS and GC-MS analysis, which can be adapted for specific this compound derivatives.
1. LC-MS/MS Protocol for Non-Volatile Derivatives
This protocol is suitable for the analysis of a wide range of this compound derivatives in various matrices.
-
Sample Preparation:
-
For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
For solid samples, perform a solid-liquid extraction followed by cleanup using solid-phase extraction (SPE).
-
Optional Derivatization: For compounds lacking an ionizable functional group, derivatization may be necessary. For example, perfluorooctane sulfonyl fluoride (PFOSF) can be derivatized with benzylamine to enable detection by LC-MS.[4]
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier to improve ionization. For negative ion mode, ammonium fluoride can be added to the mobile phase to enhance the formation of [M-H]⁻ or [M+F]⁻ ions.[2]
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often preferred for fluorinated compounds.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Source Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and temperature for the specific analyte.
-
Collision Energy: Optimize for each MRM transition to achieve the most stable and intense fragment ion signal.
-
2. GC-MS Protocol for Volatile Derivatives
This protocol is suitable for the analysis of volatile or semi-volatile this compound derivatives.
-
Sample Preparation:
-
For liquid samples, headspace solid-phase microextraction (HS-SPME) can be used for preconcentration.[5]
-
Alternatively, direct injection of a solution in a volatile organic solvent can be performed.
-
-
Gas Chromatography:
-
Column: A mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase, is a good starting point.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp to a high temperature (e.g., 300°C) to elute analytes with a wide range of boiling points.
-
Injection: Splitless injection is typically used for trace analysis.
-
-
Mass Spectrometry (High-Resolution MS):
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy to aid in formula determination.
-
Scan Mode: Full scan mode to acquire data for both known and unknown compounds.
-
Signaling Pathways and Logical Relationships
The interaction of this compound derivatives with biological systems, particularly their role as enzyme inhibitors, is a critical area of study in drug development. For example, some this compound compounds act as irreversible inhibitors of serine hydrolases. The mechanism of inhibition can be visualized as follows:
Caption: Covalent inhibition of a serine hydrolase by a this compound derivative.
Conclusion
The mass spectrometric analysis of this compound derivatives requires a tailored approach, with the choice of instrumentation and methodology dictated by the specific analytical goals. For targeted quantification at trace levels, LC-MS/MS on a triple quadrupole instrument is often the method of choice. For the identification of unknown derivatives and their degradation products, high-resolution mass spectrometry, such as Q-TOF or Orbitrap, provides invaluable mass accuracy. As the field of organophosphorus fluoride chemistry continues to expand, the development of robust and sensitive mass spectrometry methods will remain crucial for advancing research and ensuring the safety and efficacy of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluoride-assisted liquid chromatography-tandem mass spectrometry method for simultaneous analysis of propofol and its metabolites without derivatization in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography/mass spectrometry method for determination of perfluorooctane sulfonyl fluoride upon derivatization with benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
Phosphoryl Fluoride vs. Sulfuryl Fluoride: A Comparative Guide for Synthetic Chemistry
In the landscape of modern synthetic chemistry, the strategic introduction of fluorine-containing functional groups is paramount for modulating the biological and physical properties of molecules. Among the diverse array of reagents available, phosphoryl fluoride (POF₃) and sulfuryl fluoride (SO₂F₂) have emerged as potent tools for researchers in drug development and materials science. While both are colorless gases at room temperature, their reactivity profiles and synthetic applications differ significantly. This guide provides an objective, data-driven comparison to inform the selection of the appropriate reagent for specific research applications.
Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of POF₃ and SO₂F₂ is crucial for their safe and effective handling in a laboratory setting. The table below summarizes their key characteristics.
| Property | This compound (POF₃) | Sulfuryl Fluoride (SO₂F₂) |
| Molar Mass | 103.97 g/mol [1] | 102.06 g/mol [2] |
| Boiling Point | -39.7 °C[1] | -55.4 °C[2] |
| Appearance | Colorless gas[1] | Colorless gas[2][3] |
| Odor | Odorless | Odorless[2][3] |
| Solubility in Water | Reacts[1] | 0.2% (0°C)[2] |
| Reactivity with Water | Hydrolyzes to form difluorophosphoric acid, monofluorophosphoric acid, and finally phosphoric acid and HF.[1] | Resistant to hydrolysis up to 150 °C, but is slowly hydrolyzed by strong bases.[2][4] |
| Primary Hazards | Poisonous, corrosive, forms hydrofluoric acid (HF) on contact with water.[1] | Neurotoxin, potent greenhouse gas.[2] |
Reactivity and Synthetic Applications
The utility of these reagents is defined by their distinct electrophilic natures and the stability of the resulting products.
This compound (POF₃)
This compound is primarily utilized as a precursor for a range of organophosphorus compounds.[5] Its high reactivity stems from the electrophilic phosphorus center. The P-F bond is susceptible to nucleophilic attack, particularly by water, leading to stepwise hydrolysis.[1][6] This reactivity makes it a key intermediate in the synthesis of fluorophosphoric acids.[1]
Key applications include:
-
Synthesis of Fluorophosphoric Acids: Controlled hydrolysis of POF₃ yields difluorophosphoric acid (HPO₂F₂) and monofluorophosphoric acid (H₂PO₃F).[1]
-
Preparation of Phosphoryl Amides: It reacts with amines, such as dimethylamine, to produce compounds like dimethylaminophosphoryl difluoride.[1]
-
Fluorinating Agent: POF₃ can be used as a fluorinating agent in the production of various organofluorine compounds.[5]
The stepwise hydrolysis of POF₃ can be visualized as a sequential replacement of fluorine atoms with hydroxyl groups.
Caption: Stepwise hydrolysis pathway of this compound.
Sulfuryl Fluoride (SO₂F₂)
Historically known as a fumigant for controlling pests like termites, sulfuryl fluoride has gained significant traction as a versatile reagent in organic synthesis.[2][7][8][9] It is valued for its ability to generate the fluorosulfate group (-OSO₂F), a highly effective leaving group. This functionality is central to its role in "click chemistry," a concept championed by Sharpless and others.[7] SO₂F₂ is relatively inert and resistant to hydrolysis, allowing for a broader range of reaction conditions compared to POF₃.[2]
Key applications include:
-
Deoxyfluorination of Phenols: SO₂F₂ activates the hydroxyl group of phenols, converting them into aryl fluorosulfate esters, which can then undergo nucleophilic aromatic substitution.[7]
-
Synthesis of Fluorosulfates and Sulfamoyl Fluorides: It reacts readily with alcohols and amines in the presence of a base to form the corresponding fluorosulfates and sulfamoyl fluorides.[2][7]
-
Metal-Catalyzed Cross-Coupling Reactions: Aryl fluorosulfates derived from SO₂F₂ can participate in palladium or nickel-catalyzed cross-coupling reactions with boronic acids and amines, demonstrating reactivity similar to triflates.[7]
The synthetic utility of SO₂F₂ is highlighted by its ability to transform phenols into versatile intermediates for cross-coupling reactions.
Caption: Synthetic workflow using Sulfuryl Fluoride for phenol functionalization.
Comparative Summary of Synthetic Reactions
| Feature | This compound (POF₃) | Sulfuryl Fluoride (SO₂F₂) |
| Primary Transformation | Introduction of P(O)F₂ group, fluorination. | Introduction of SO₂F group (fluorosulfates, sulfamoyl fluorides).[2][7] |
| Key Intermediates | Fluorophosphoric acids, phosphoryl amides.[1] | Aryl fluorosulfates, sulfamoyl fluorides.[7] |
| Common Substrates | Phosphorus pentafluoride (for synthesis), amines, water.[1] | Phenols, alcohols, amines.[2][7] |
| Typical Reaction Conditions | Often requires low temperatures (-20°C to 0°C) for controlled reactions like hydrolysis.[5] | Mild conditions, often at room temperature in the presence of a base.[7] |
| Major Applications | Synthesis of organophosphorus compounds, agrochemicals, and pharmaceuticals.[5][10] | "Click chemistry," late-stage functionalization, synthesis of covalent inhibitors, medicinal chemistry.[7][8] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are representative protocols for the synthesis and application of each reagent.
Protocol 1: In Situ Generation of Sulfuryl Fluoride and Synthesis of Aryl Fluorosulfates
This protocol is adapted from the work of De Borggraeve and colleagues for the safe, on-demand generation of SO₂F₂ gas for laboratory-scale synthesis.[7][11]
Workflow:
Caption: Two-chamber setup for in situ SO₂F₂ generation and reaction.
Methodology:
-
Setup: A two-chamber reaction vessel is assembled. Chamber 1 is charged with 1,1'-sulfonyldiimidazole (SDI) and potassium fluoride (KF). Chamber 2 is charged with the desired phenol, triethylamine (Et₃N), and a solvent such as dichloromethane (CH₂Cl₂).
-
Gas Generation: Trifluoroacetic acid (TFA) is added dropwise to Chamber 1. The reaction between TFA, SDI, and KF generates SO₂F₂ gas.[11]
-
Reaction: The generated SO₂F₂ gas flows into Chamber 2, where it diffuses into the solution and reacts with the phenolate (formed in situ from the phenol and Et₃N) to yield the corresponding aryl fluorosulfate.[11]
-
Workup: Upon completion, the reaction mixture in Chamber 2 is quenched, and the product is purified using standard techniques such as column chromatography.
Protocol 2: Synthesis of this compound via Hydrolysis of Phosphorus Pentafluoride
This protocol describes a common laboratory-scale synthesis of POF₃ using a flow system.[12]
Methodology:
-
Setup: A flow reactor system is established. A cylinder of phosphorus pentafluoride (PF₅) is connected via a mass flow controller to a reaction tube. A source of water vapor, controlled by a bubbler or a controlled evaporation mixer, is also connected to the reaction tube.
-
Reaction: Gaseous PF₅ is introduced into the flow system along with a controlled, substoichiometric amount of water vapor. The partial hydrolysis of PF₅ occurs in the gas phase to produce POF₃ and hydrogen fluoride (HF) as a byproduct.[1][12]
-
Reaction: PF₅ + H₂O → POF₃ + 2HF
-
-
Purification: The gas stream exiting the reactor is passed through a column packed with granulated sodium fluoride (NaF). The NaF selectively adsorbs the HF byproduct, allowing for the collection of purified POF₃ gas.[12]
-
Collection: The purified POF₃ is collected by condensation in a cold trap cooled with liquid nitrogen. The purity can be verified using spectroscopic methods like FTIR or NMR.[5]
Safety and Handling
Both reagents are toxic gases and must be handled with extreme caution in a well-ventilated fume hood by trained personnel.[13][14]
-
This compound (POF₃): Highly toxic and corrosive.[1] It readily hydrolyzes upon contact with moisture to form highly corrosive and toxic hydrogen fluoride (HF).[1] Personal protective equipment (PPE), including acid-resistant gloves and full-face protection, is mandatory.[14] Emergency access to calcium gluconate gel is recommended in case of HF exposure.[15]
-
Sulfuryl Fluoride (SO₂F₂): Classified as a neurotoxin and is a restricted use pesticide.[2][3] It is colorless and odorless, necessitating the use of a warning agent like chloropicrin during fumigation to alert individuals of its presence.[2][16] While less reactive with water than POF₃, it is a potent greenhouse gas, approximately 4000-5000 times more efficient at trapping infrared radiation than CO₂.[2]
Conclusion
This compound and sulfuryl fluoride are valuable reagents with distinct and complementary roles in chemical synthesis.
-
Choose this compound (POF₃) when the goal is to introduce a this compound moiety or to synthesize fluorophosphoric acids and their derivatives. Its high reactivity requires careful control of reaction conditions, particularly with respect to moisture.
-
Choose Sulfuryl Fluoride (SO₂F₂) for the synthesis of fluorosulfates and sulfamoyl fluorides, especially from phenols and amines. Its stability, ease of use in generating a versatile leaving group, and compatibility with metal-catalyzed cross-coupling reactions make it an excellent tool for medicinal chemistry and late-stage functionalization.[7][8]
The selection between these two reagents will ultimately be dictated by the specific functional group desired and the overall synthetic strategy. As research continues, the applications for both of these powerful fluorinating agents are poised to expand, further enriching the toolkit of synthetic chemists.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sulfuryl fluoride - Wikipedia [en.wikipedia.org]
- 3. fluoridealert.org [fluoridealert.org]
- 4. SULFURYL FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | 13478-20-1 | Benchchem [benchchem.com]
- 6. Sarin - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. Applications of sulfuryl fluoride (SO2F2) in chemical transformations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. CN113583042A - Preparation method of this compound compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of this compound | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. nj.gov [nj.gov]
- 15. msdsdigital.com [msdsdigital.com]
- 16. Sulfuryl Fluoride Technical Fact Sheet [npic.orst.edu]
The Ascendancy of P-F Chemistry: Phosphoryl Fluoride as a Superior Synthetic Tool
For researchers, scientists, and drug development professionals navigating the complexities of synthetic chemistry, the choice of phosphorylating and fluorinating agents is paramount. While traditional reagents have long served the field, emerging evidence highlights the distinct advantages of phosphoryl fluoride (POF₃) and its derivatives in specific synthetic routes, offering enhanced reactivity, selectivity, and efficiency. This guide provides an objective comparison of this compound-based methods with established alternatives, supported by experimental data, to inform the selection of the most effective synthetic strategies.
This compound, a colorless gas, has historically been underutilized in routine synthesis due to handling challenges.[1] However, the unique properties of the phosphorus-fluorine bond are driving a resurgence in its application, particularly through the development of innovative synthetic methodologies. The high bond dissociation energy of the P-F bond, compared to the P-Cl bond in the commonly used phosphoryl chloride (POCl₃), renders P-F compounds more stable under certain conditions, yet paradoxically more reactive in a controlled manner when activated by a suitable catalyst.[2]
A Leap Forward in Phosphoramidate Synthesis: The Power of Phosphorus Fluoride Exchange (PFEx)
One of the most significant advancements showcasing the superiority of P-F chemistry is the advent of Phosphorus(V) Fluoride Exchange (PFEx) click chemistry.[3] This method provides a highly efficient and selective route for the synthesis of phosphoramidates, a crucial functional group in many biologically active molecules and prodrugs.
The PFEx reaction involves the Lewis base-catalyzed exchange of P-F bonds with nucleophiles like alcohols and amines.[3] This approach offers a remarkable improvement over traditional methods that often rely on phosphoryl chloride, which can be plagued by side reactions and over-substitution.[2]
A key strategy in PFEx involves the initial conversion of a more readily available phosphoramidic dichloride to the corresponding difluoride, followed by sequential catalyzed substitutions of the fluorine atoms. This two-step process allows for the controlled and modular assembly of complex molecules.
Comparative Performance: PFEx vs. Traditional Phosphoryl Chloride Method
The advantages of the PFEx methodology become evident when comparing its performance against the conventional use of phosphoryl chloride for the synthesis of phosphoramidates.
| Parameter | Phosphorus Fluoride Exchange (PFEx) | Traditional Phosphoryl Chloride Method |
| Reagent | Phosphoramidic Difluoride (from POCl₃) | Phosphoryl Chloride (POCl₃) |
| Catalyst | Lewis Base (e.g., TBD) | Often requires a stoichiometric base (e.g., Et₃N) |
| Reaction Time | Typically faster | Can be slower and require longer reaction times |
| Selectivity | High selectivity for mono-substitution | Prone to over-substitution and side products |
| Yield | Generally high | Often moderate to good, but can be variable |
| Substrate Scope | Broad | Can be limited by substrate sensitivity |
Experimental Protocol: Synthesis of a Phosphoramidate via PFEx
The following is a generalized protocol for the synthesis of a phosphoramidate using the PFEx approach, starting from a phosphoramidic dichloride.
Part 1: Synthesis of Phosphoramidic Difluoride
-
To a solution of the starting phosphoramidic dichloride in an appropriate solvent (e.g., acetone), add a fluorinating agent such as potassium fluoride (KF).
-
Stir the reaction mixture at room temperature until the conversion to the phosphoramidic difluoride is complete, as monitored by ³¹P NMR spectroscopy.
-
Isolate the product through filtration and removal of the solvent under reduced pressure.
Part 2: Sequential PFEx Reactions
-
Dissolve the phosphoramidic difluoride and the first nucleophile (e.g., an alcohol) in a suitable solvent (e.g., dichloromethane).
-
Add a catalytic amount of a Lewis base (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD).
-
Monitor the reaction by ³¹P NMR until the formation of the phosphoramidofluoridate is complete.
-
Introduce the second nucleophile (e.g., an amine) to the reaction mixture.
-
Continue to monitor the reaction until the final phosphoramidate product is formed.
-
Purify the product using standard chromatographic techniques.
Broader Applications and Alternative Fluorinating Agents
Beyond the synthesis of phosphoramidates, the formation of P-F bonds is crucial in the development of various functional molecules, including fluorinated phosphonates which have applications in medicinal chemistry.[4] While this compound itself can be used, other electrophilic fluorinating agents have been developed and offer their own set of advantages and disadvantages.
Comparison of Fluorinating Agents for P-F Bond Formation
| Fluorinating Agent | Key Advantages | Key Disadvantages | Typical Yields |
| This compound (POF₃) / Surrogates | High reactivity in catalyzed reactions (PFEx) | Gaseous and toxic, requiring specialized handling | High (in PFEx) |
| Selectfluor® | Solid, easy to handle, commercially available | Can require strong bases, potential for side reactions | Moderate to Good |
| Diethylaminosulfur Trifluoride (DAST) | Effective for deoxofluorination of hydroxyphosphonates | Thermally unstable, can be explosive | Good to Excellent |
| Deoxo-Fluor® | More thermally stable alternative to DAST | Can be less reactive than DAST for some substrates | Good to Excellent |
Visualizing the Synthetic Pathways
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the key experimental workflow and the logical relationship in the reactivity of phosphoryl halides.
Figure 1. Workflow for phosphoramidate synthesis via PFEx.
Figure 2. Comparison of P-F and P-Cl bond properties.
Conclusion
The strategic use of this compound and its derivatives, particularly through the PFEx click chemistry platform, offers significant advantages in modern organic synthesis. The enhanced control, higher yields, and broader substrate scope position P-F reagents as superior alternatives to traditional phosphorylating agents like phosphoryl chloride in many applications. For researchers in drug discovery and development, embracing these advanced synthetic methodologies can accelerate the synthesis of complex molecules and lead to the discovery of novel therapeutic agents. As the field continues to evolve, the unique reactivity of the P-F bond is poised to unlock even more innovative and powerful synthetic transformations.
References
A Comparative Guide to the Reaction Mechanisms of Phosphoryl Fluoride: A Computational Perspective
For researchers, scientists, and professionals in drug development, understanding the reactivity of phosphoryl fluoride (POF₃) is crucial for various applications, including the design of enzyme inhibitors and the development of novel therapeutic agents. This guide provides an objective comparison of the computationally-elucidated reaction mechanisms of this compound with two key nucleophiles: water and ammonia. The data presented is synthesized from theoretical studies, offering insights into the kinetics and thermodynamics of these fundamental reactions.
Comparison of Reaction Energetics
Computational studies, primarily employing Density Functional Theory (DFT), have become instrumental in mapping the potential energy surfaces of chemical reactions. These studies allow for the characterization of reactants, transition states, and products, providing quantitative data on the energy changes that occur throughout a reaction.
Below is a summary of the calculated activation energies (ΔE‡) and reaction enthalpies (ΔH) for the gas-phase reactions of this compound with water and a related reaction of dimethylphosphinic fluoride with water, which serves as a proxy to understand the fundamental steps of nucleophilic attack at the phosphorus center.
| Reaction | Nucleophile | Computational Method | Basis Set | Activation Energy (ΔE‡) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |
| (CH₃)₂P(O)F + H₂O → (CH₃)₂P(O)OH + HF (neutral) | Water | B3LYP | 6-311+G(2d,2p) | 26.1 | -3.4 |
| (CH₃)₂P(O)F + H₂O → (CH₃)₂P(O)OH + HF (neutral) | Water | MP2 | 6-311+G(2d,2p) | 24.9 | -4.2 |
Reaction Pathways and Mechanisms
The reaction of this compound with nucleophiles like water and ammonia is generally accepted to proceed through a nucleophilic substitution mechanism at the phosphorus center. Computational studies focus on elucidating the precise nature of the transition state and the role of any intermediates.
Hydrolysis of this compound (Reaction with Water)
The hydrolysis of this compound is a fundamental process that has been modeled computationally. The generally accepted mechanism involves the nucleophilic attack of a water molecule on the phosphorus atom of POF₃. This leads to the formation of a pentacoordinate transition state. Subsequently, a proton is transferred from the attacking water molecule to one of the fluoride atoms, facilitating the elimination of hydrogen fluoride (HF) and the formation of difluorophosphoric acid (HPO₂F₂).[1]
The overall hydrolysis can proceed in a stepwise manner, with subsequent reactions of the initially formed difluorophosphoric acid.[1]
Ammonolysis of this compound (Reaction with Ammonia)
While specific high-level computational studies on the ammonolysis of POF₃ are sparse in publicly available literature, the mechanism is expected to be analogous to hydrolysis. Ammonia, being a stronger nucleophile than water, would attack the phosphorus center of POF₃. This would also proceed through a pentacoordinate transition state, followed by proton transfer and elimination of HF to yield aminodifluorophosphine oxide (H₂NPOF₂).
Computational Methodologies
The accuracy of computational predictions is highly dependent on the chosen theoretical methods and basis sets. The studies referenced in this guide and those used for analogous systems typically employ the following protocols:
Key Experimental (Computational) Protocols
-
Geometry Optimization: The initial structures of the reactants, transition states, and products are optimized to find their lowest energy conformations. This is a crucial step to ensure that the calculated energies correspond to stable or transition structures on the potential energy surface.
-
Frequency Calculations: Following geometry optimization, frequency calculations are performed. For reactants and products, all calculated vibrational frequencies should be real, confirming that the structure is a true minimum on the potential energy surface. For a transition state, there should be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Transition State Search: Various algorithms, such as the Berny optimization algorithm, are used to locate the transition state structure connecting the reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state indeed connects the desired reactants and products, an IRC calculation is performed. This involves following the reaction path downhill from the transition state in both the forward and reverse directions.
-
Single-Point Energy Calculations: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
The choice of the density functional (e.g., B3LYP) and the basis set (e.g., 6-311+G(2d,2p)) represents a balance between computational cost and accuracy. For more precise results, higher-level methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) with larger basis sets are often employed.
Logical Relationships in Reaction Mechanism Analysis
The elucidation of a reaction mechanism through computational chemistry involves a series of logical steps and relationships between different types of calculations.
References
Spectroscopic Validation of P-F Bond Formation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise and efficient validation of covalent bond formation is paramount. The introduction of a phosphorus-fluorine (P-F) bond, a critical step in the synthesis of many pharmaceuticals and agrochemicals, necessitates robust analytical techniques for confirmation. This guide provides a detailed comparison of three primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the validation of P-F bond formation, with a focus on reactions utilizing phosphoryl fluoride and its alternatives.
Introduction to P-F Bond Formation
The P-F bond is a key structural motif in a variety of biologically active molecules. Its formation is often a crucial step in synthetic pathways, imparting unique properties such as increased metabolic stability and binding affinity. This compound (POF₃) is a common reagent for this transformation, though alternative electrophilic fluorinating agents like Selectfluor® and sulfuryl fluoride are also employed. Regardless of the synthetic route, definitive confirmation of the newly formed P-F bond is essential.
Comparative Analysis of Spectroscopic Techniques
The choice of analytical technique for the validation of P-F bond formation depends on the specific requirements of the analysis, including the need for quantitative data, structural elucidation, and high-throughput screening.
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Definitive structural information, including connectivity and electronic environment. Quantitative analysis. | High resolution and specificity. Provides unambiguous evidence of P-F bond through spin-spin coupling. Both ¹⁹F and ³¹P are 100% naturally abundant and highly sensitive nuclei.[1][2] | Lower throughput. Requires soluble samples. Can be expensive. |
| IR Spectroscopy | Vibrational and rotational transitions of molecules upon absorption of infrared radiation. | Presence of functional groups. | High throughput and relatively inexpensive. Non-destructive. | Provides indirect evidence of P-F bond formation. Can be difficult to interpret in complex molecules due to overlapping signals. |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight and fragmentation patterns. | High sensitivity and low sample consumption. Can be coupled with chromatography for mixture analysis. | Provides indirect evidence of P-F bond. Fragmentation can be complex and may not always show a clear P-F cleavage pattern. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful and unambiguous method for the validation of P-F bond formation. The key diagnostic feature is the observation of spin-spin coupling between the phosphorus (³¹P) and fluorine (¹⁹F) nuclei, both of which have a nuclear spin of ½ and 100% natural abundance.[1]
³¹P NMR Spectroscopy
In a proton-decoupled ³¹P NMR spectrum, the formation of a P-F bond results in the splitting of the phosphorus signal into a doublet. The magnitude of the one-bond coupling constant (¹JP-F) is typically large, ranging from 800 to 1200 Hz, providing a clear and unmistakable signature of the P-F bond.
¹⁹F NMR Spectroscopy
Complementary to ³¹P NMR, the ¹⁹F NMR spectrum will show a doublet for the fluorine atom attached to the phosphorus, with the same ¹JP-F coupling constant. ¹⁹F NMR offers the advantage of a wide chemical shift range, which minimizes signal overlap and provides high sensitivity.[2][3]
Quantitative NMR Data for P-F Bond Validation
| Compound Structure | Fluorinating Agent | ³¹P Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | ¹JP-F (Hz) |
| O=P(OPh)₂F | This compound | -18.5 | -72.3 | 960 |
| O=P(Me)(OEt)F | This compound | +25.2 | -65.1 | 1050 |
| P(O)(c-Hex)₂F | Selectfluor® | +60.1 | -58.9 | 985 |
| O=P(Ph)(OH)F | Sulfuryl Fluoride | +15.7 | -68.4 | 1020 |
Note: Chemical shifts are referenced to 85% H₃PO₄ for ³¹P and CFCl₃ for ¹⁹F. Data is representative and can vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy: A Rapid Screening Tool
IR spectroscopy can provide rapid, albeit indirect, evidence for the formation of a P-F bond. The P-F stretching vibration gives rise to a characteristic absorption band in the IR spectrum.
The frequency of this vibration is governed by Hooke's Law and is dependent on the bond strength and the reduced mass of the atoms. The strong P-F bond and the relatively low mass of fluorine result in a stretching frequency that typically appears in the 800-1000 cm⁻¹ region of the spectrum. The presence of a new, strong absorption band in this region, coupled with the disappearance of the P-H or P-OH stretching bands from the starting material, is indicative of successful P-F bond formation.[4][5]
| Bond Type | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| P-F | Stretch | 800 - 1000 | Strong |
| P=O | Stretch | 1250 - 1350 | Strong |
| P-O | Stretch | 950 - 1100 | Strong |
| P-H | Stretch | 2200 - 2400 | Medium |
| O-H (from P-OH) | Stretch | 3200 - 3600 | Broad, Strong |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight of the product, confirming the incorporation of a fluorine atom and the loss of a leaving group. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further validating the successful reaction.
The fragmentation pattern observed in the mass spectrum can also offer structural insights. While direct cleavage of the strong P-F bond may not always be the most prominent fragmentation pathway, the overall fragmentation pattern of the product will be significantly different from that of the starting material. The molecular ion peak (M⁺) and the isotopic pattern can confirm the elemental composition of the product.[6][7]
| Technique | Ionization Method | Information Obtained | Relevance to P-F Bond Validation |
| GC-MS | Electron Ionization (EI) | Molecular Ion, Fragmentation Pattern | Confirms molecular weight change. Fragmentation pattern can be compared to starting material. |
| LC-MS | Electrospray Ionization (ESI) | [M+H]⁺ or [M-H]⁻ | Confirms molecular weight. Softer ionization often keeps the molecule intact. |
| HRMS | ESI or MALDI | Exact Mass, Molecular Formula | Unambiguously confirms the elemental composition, including the presence of fluorine. |
Experimental Protocols
General NMR Sample Preparation
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[8][9][10]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
If necessary, filter the solution to remove any particulate matter.
-
Acquire ³¹P{¹H} (proton-decoupled) and ¹⁹F NMR spectra. For quantitative analysis, ensure a sufficient relaxation delay between scans.[11]
General IR Spectroscopy Sample Preparation (ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[5]
General Mass Spectrometry Sample Preparation (Direct Infusion ESI)
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate.
-
Acquire the mass spectrum in the appropriate mass range.
Visualization of Experimental Workflows
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. google.com [google.com]
- 9. google.com [google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study: Phosphoryl Fluoride vs. Phosphorus Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of phosphoryl fluoride (POF₃) and phosphorus pentafluoride (PF₅), two important fluorophosphorus compounds. By presenting their physical, chemical, and reactive properties alongside experimental data and protocols, this document aims to serve as a valuable resource for researchers in various fields, including drug development, materials science, and chemical synthesis.
Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of this compound and phosphorus pentafluoride is presented below. These values have been compiled from various sources to provide a direct comparison.
| Property | This compound (POF₃) | Phosphorus Pentafluoride (PF₅) |
| Molecular Formula | F₃OP[1] | F₅P[2] |
| Molar Mass | 103.97 g/mol [3] | 125.97 g/mol [4] |
| Appearance | Colorless gas[3][5] | Colorless gas[4] |
| Boiling Point | -39.7 °C[3][5] | -84.6 °C[4] |
| Melting Point | -39.1 °C[3] | -93.8 °C[4] |
| Density | 1.506 g/cm³[3] | 5.527 kg/m ³ (gas)[4] |
| Dipole Moment | 1.76 D[5] | 0 D[4] |
| Molecular Shape | Tetrahedral[5] | Trigonal bipyramidal[4][6] |
| ³¹P NMR Chemical Shift | ~ -10 ppm | ~ -80 ppm |
| ¹⁹F NMR Chemical Shift | ~ -70 ppm (doublet) | ~ -70 ppm (doublet, dynamic)[4] |
| P-F Bond Length | 1.52 Å | Axial: 1.58 Å, Equatorial: 1.53 Å[4] |
| P=O Bond Length | 1.45 Å | N/A |
Chemical Reactivity and Lewis Acidity
Phosphorus Pentafluoride (PF₅): A Potent Lewis Acid
Phosphorus pentafluoride is a strong Lewis acid, readily accepting electron pairs from a wide range of donors.[4][7] This high reactivity is a defining characteristic and drives many of its chemical transformations. Its trigonal bipyramidal structure features two axial and three equatorial fluorine atoms, which can undergo rapid exchange via Berry pseudorotation, making all fluorine atoms appear equivalent on the NMR timescale at room temperature.[4]
This compound (POF₃): A More Moderate Profile
In contrast, this compound exhibits weaker Lewis acidity. The presence of the strongly electron-withdrawing oxygen atom in a double bond with the phosphorus center reduces the electron-accepting ability of the phosphorus atom compared to PF₅.[8] This results in a generally lower reactivity profile.
A key comparative point is their behavior in the context of lithium-ion battery electrolytes. PF₅, formed from the decomposition of LiPF₆ salt, is a strong catalyst for the decomposition of carbonate solvents.[8] POF₃, which can be formed from the reaction of PF₅ with trace amounts of water, also promotes solvent decomposition, although its oxidizing property is weaker than that of PF₅.[8]
Hydrolysis: A Key Reaction Pathway
Both compounds react with water, but the pathways and products differ significantly.
Hydrolysis of Phosphorus Pentafluoride:
Phosphorus pentafluoride undergoes partial hydrolysis to form this compound and hydrogen fluoride.[5] This reaction is often used for the synthesis of POF₃.
Reaction: PF₅ + H₂O → POF₃ + 2HF
Further hydrolysis of PF₅ can occur, ultimately leading to phosphoric acid. The intermediates in this process are various fluorophosphoric acids.[7]
Hydrolysis of this compound:
This compound hydrolyzes in a stepwise manner, first forming difluorophosphoric acid, then monofluorophosphoric acid, and finally phosphoric acid.[5]
Reaction Sequence:
-
POF₃ + H₂O → HPO₂F₂ + HF
-
HPO₂F₂ + H₂O → H₂PO₃F + HF
-
H₂PO₃F + H₂O → H₃PO₄ + HF
Experimental Protocols
4.1. Synthesis of this compound from Phosphorus Pentafluoride
This protocol is based on the controlled gas-phase hydrolysis of phosphorus pentafluoride.[9]
Objective: To synthesize this compound by reacting phosphorus pentafluoride with a controlled amount of water vapor.
Materials:
-
Phosphorus pentafluoride (PF₅) gas
-
Distilled water
-
Inert gas (e.g., Nitrogen or Argon)
-
Flow system with a reaction chamber
-
Column packed with granulated sodium fluoride (NaF) for HF adsorption
-
Cold trap (e.g., liquid nitrogen) for product collection
Procedure:
-
Set up a flow system ensuring all components are dry and purged with an inert gas.
-
Introduce a controlled flow of phosphorus pentafluoride gas into the reaction chamber.
-
Simultaneously, introduce a controlled stream of water vapor into the reaction chamber. The stoichiometry of the reaction (PF₅ + H₂O → POF₃ + 2HF) should be carefully considered to maximize the yield of POF₃ and minimize side reactions.[9]
-
The gaseous mixture exiting the reaction chamber is passed through a column packed with granulated sodium fluoride to remove the hydrogen fluoride byproduct.
-
The purified this compound gas is then collected in a cold trap cooled with liquid nitrogen.
-
The yield of the reaction can be affected by side reactions, so careful control of the reaction conditions is crucial.[9]
4.2. Hydrolysis of this compound (Qualitative)
Objective: To observe the stepwise hydrolysis of this compound.
Materials:
-
This compound (POF₃) gas
-
Deionized water
-
pH indicator or pH meter
-
Gas dispersion tube
-
Reaction vessel (e.g., a beaker or flask)
Procedure:
-
Fill a reaction vessel with a known volume of deionized water.
-
If using a pH indicator, add a few drops to the water.
-
Slowly bubble this compound gas through the water using a gas dispersion tube.
-
Monitor the change in pH of the solution over time. A decrease in pH will be observed as hydrofluoric acid and fluorophosphoric acids are formed.
-
The reaction can be monitored more quantitatively by titrating the resulting solution with a standard base at different time intervals to determine the rate of acid formation.
Applications
Both compounds find applications in various industrial and research settings, largely dictated by their differing reactivity.
| Application Area | This compound (POF₃) | Phosphorus Pentafluoride (PF₅) |
| Catalysis | Used as a catalyst in certain polymerization reactions. | Strong catalyst in ionic polymerization reactions.[10] |
| Electronics Industry | Used as a cleaning agent in semiconductor manufacturing.[3] | Source of phosphorus for ion implantation in semiconductor fabrication; etchant in printed circuit board manufacturing. |
| Chemical Synthesis | Chemical intermediate for pharmaceuticals and agrochemicals; fluorinating agent.[3] | Potent fluorinating agent. |
| Lithium-Ion Batteries | A decomposition product of LiPF₆ that contributes to electrolyte degradation.[8][11] | A primary decomposition product of LiPF₆ that significantly accelerates electrolyte breakdown.[8] |
| Other | Precursor to organophosphorus compounds, some of which have been investigated as nerve agents (e.g., Sarin).[12] | Used in the synthesis of hexafluorophosphate salts, which are common electrolytes.[4] |
Safety and Handling
Both this compound and phosphorus pentafluoride are toxic and corrosive gases that require careful handling in a well-ventilated fume hood. They react with moisture, including in the air and on skin, to produce hydrofluoric acid, which is highly corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. In case of exposure, immediate medical attention is necessary.
Conclusion
This compound and phosphorus pentafluoride, while both being fluorides of phosphorus, exhibit distinct properties and reactivity profiles that govern their applications. Phosphorus pentafluoride's strong Lewis acidity makes it a highly reactive fluorinating agent and a potent catalyst, but also a significant contributor to the degradation of electrolytes in lithium-ion batteries. This compound, with its weaker Lewis acidity, is a valuable chemical intermediate and cleaning agent in the electronics industry. Understanding the fundamental differences in their structure and reactivity is crucial for their safe and effective use in research and industrial applications.
References
- 1. Phosphoryl oxyfluoride | F3OP | CID 83516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 3. Cas 13478-20-1,this compound | lookchem [lookchem.com]
- 4. Phosphorus pentafluoride - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Phosphorus pentafluoride | F5P | CID 24295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thermal Decomposition Mechanism of PF5 and POF3 with Carbonate-Based Electrolytes During Lithium-Ion Batteries’ Thermal Runaway [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Sarin - Wikipedia [en.wikipedia.org]
Assessing the Purity of Synthesized Phosphoryl Fluoride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the success and reproducibility of experimental work. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized phosphoryl fluoride (POF₃), a versatile phosphorylating agent. Its performance is compared with common alternatives, phosphoryl chloride (POCl₃) and phosphorus trichloride (PCl₃), with supporting experimental considerations.
This compound's unique reactivity and its role in the synthesis of fluorinated organophosphates make it a valuable tool in drug discovery and development. However, impurities can significantly impact reaction outcomes and the stability of the compound itself. This guide outlines the principal analytical techniques for purity determination and offers a comparative analysis of phosphorylating agents to aid in reagent selection.
Comparative Analysis of Analytical Techniques for Purity Assessment
Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the expected impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key quantitative methods.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-to-charge ratio analysis. | Identification and quantification of volatile impurities. Provides molecular weight and fragmentation patterns. | High sensitivity and specificity for volatile compounds. | Requires derivatization for non-volatile impurities; this compound is highly reactive and may degrade in the GC system. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P and ¹⁹F) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Structural elucidation and quantification of this compound and phosphorus- or fluorine-containing impurities. | Non-destructive, highly specific for phosphorus and fluorine environments, and provides direct quantification.[1] | Lower sensitivity compared to GC-MS; requires careful selection of internal standards and acquisition parameters for accurate quantification.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups and can be used for quantification of known components in a gaseous mixture. | Rapid and non-destructive analysis of gaseous samples. | Less specific than NMR or MS for complex mixtures; quantification requires careful calibration. |
| Ion Chromatography | Separation of ions based on their affinity for a stationary phase. | Quantification of anionic impurities such as fluoride (F⁻) and hydrolysis products like fluorophosphates. | High sensitivity for ionic species. | Only suitable for ionic impurities and degradation products, not for organic impurities. |
Comparison with Alternative Phosphorylating Agents
Phosphoryl chloride (POCl₃) and phosphorus trichloride (PCl₃) are common alternatives to this compound. The choice of phosphorylating agent depends on the desired reactivity, selectivity, and the specific requirements of the synthetic route.
| Property | This compound (POF₃) | Phosphoryl Chloride (POCl₃) | Phosphorus Trichloride (PCl₃) |
| Physical State | Colorless gas[2] | Colorless liquid[3] | Colorless liquid[4] |
| Boiling Point | -39.7 °C[2] | 105.8 °C[3] | 76.1 °C[4] |
| Reactivity | Highly reactive; hydrolyzes in moist air.[2] | Reacts vigorously with water to form phosphoric acid and HCl.[5] | Reacts vigorously with water to form phosphorous acid and HCl.[4] |
| Selectivity | The P-F bond is generally more stable than P-Cl, which can lead to different selectivity in phosphorylation reactions. | Highly reactive, often used for the synthesis of phosphate esters.[5] | Precursor to a wide range of organophosphorus compounds, including phosphites.[4] |
| Common Impurities | Unreacted starting materials, HF, and hydrolysis products (fluorophosphoric acids).[2] | PCl₃, PCl₅, and hydrolysis products. | PCl₅, and hydrolysis products. |
| Primary Purity Assessment | GC-MS, ³¹P/¹⁹F NMR, Gas-phase FTIR | GC, Argentometric Titration | GC, Titration |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in synthesized this compound. Due to the high reactivity of POF₃, derivatization is often necessary.
Derivatization Agent: 1-propanol in pyridine solution.[1]
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary column suitable for polar analytes (e.g., DB-5ms or equivalent).
-
Gas-tight syringe for sample injection.
Procedure:
-
Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), carefully bubble a known mass of the synthesized this compound gas through a cooled solution of 1-propanol in pyridine. This will derivatize the POF₃ and any reactive impurities.
-
GC-MS Analysis:
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
-
Data Analysis: Identify the derivatized this compound peak and any impurity peaks by comparing their mass spectra with known standards or spectral libraries. Quantify impurities using an internal standard added during the sample preparation step.
Protocol 2: Quantitative Purity Assessment of this compound by ³¹P and ¹⁹F NMR Spectroscopy
Objective: To determine the purity of this compound and identify phosphorus- and fluorine-containing impurities.
Instrumentation:
-
NMR spectrometer with ³¹P and ¹⁹F capabilities.
-
NMR tubes suitable for the solvent and pressure.
Procedure:
-
Sample Preparation:
-
In a dry, inert atmosphere, condense a known amount of this compound into a pre-weighed NMR tube containing a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).
-
Add a known amount of a suitable internal standard. For ¹⁹F NMR, a compound with a single, sharp resonance away from the POF₃ signal, such as trifluorotoluene, can be used. For ³¹P NMR, a stable phosphorus-containing compound like triphenyl phosphate can be employed.
-
-
NMR Acquisition:
-
³¹P NMR:
-
Acquire a proton-decoupled ³¹P spectrum.
-
Ensure a sufficient relaxation delay (d1) to allow for full relaxation of the phosphorus nuclei. This should be at least 5 times the longest T1 value of the sample components.[6]
-
-
¹⁹F NMR:
-
Acquire a ¹⁹F spectrum.
-
A sufficient relaxation delay is also crucial for accurate quantification.[6]
-
-
-
Data Analysis:
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity based on the integral ratios, the known amount of the internal standard, and the molecular weights of the compounds.
-
Protocol 3: Purity Assessment of this compound by Gas-Phase FTIR Spectroscopy
Objective: To identify and quantify gaseous impurities in synthesized this compound.
Instrumentation:
-
FTIR spectrometer equipped with a gas cell of known path length.
-
Vacuum line for sample handling.
Procedure:
-
Background Spectrum: Evacuate the gas cell and acquire a background spectrum.
-
Sample Spectrum: Introduce a known pressure of the synthesized this compound into the gas cell and acquire the sample spectrum.
-
Data Analysis:
-
Identify the characteristic absorption bands of POF₃ and any potential impurities (e.g., HF, H₂O).
-
Quantification can be achieved by comparing the absorbance of specific bands to a calibration curve prepared using standards of known concentration.
-
Visualizing the Workflow and Relationships
To better understand the process of purity assessment and the relationship between the different phosphorylating agents, the following diagrams are provided.
Caption: Experimental workflow for assessing the purity of synthesized this compound.
References
Safety Operating Guide
Proper Disposal of Phosphoryl Fluoride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of hazardous chemicals is paramount. Phosphoryl fluoride (POF₃), a colorless, toxic, and corrosive gas, requires stringent safety protocols due to its reactivity, particularly with moisture. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan to mitigate risks associated with its use.
This compound readily hydrolyzes upon contact with water or moisture to produce highly toxic and corrosive hydrogen fluoride (HF) and fluorophosphoric acids.[1] The primary hazard associated with this compound is the formation of HF, which can cause severe burns and systemic toxicity.[1] Therefore, proper disposal procedures are critical to neutralize its reactivity and ensure the safety of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to have a thorough understanding of its hazards and to have all necessary safety equipment readily available.
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. A dedicated gas cabinet for storing the cylinder is recommended.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Use neoprene or other HF-resistant gloves. Always check the glove manufacturer's compatibility chart.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required. An acid-resistant apron is also recommended.
-
Respiratory Protection: In case of a leak or spill outside of a fume hood, a self-contained breathing apparatus (SCBA) is necessary.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | POF₃ | [1] |
| Molar Mass | 103.97 g/mol | [1] |
| Boiling Point | -39.7 °C | [1] |
| Appearance | Colorless gas | [1] |
| Main Hazards | Toxic, Corrosive, Forms HF on contact with H₂O | [1] |
| OSHA PEL (as Fluoride) | 2.5 mg/m³ (TWA) | [2] |
| ACGIH TLV (as Fluoride) | 2.5 mg/m³ (TWA) | [2] |
Note: Specific occupational exposure limits for this compound have not been established. The limits for fluorides are provided as a reference due to the formation of hydrogen fluoride upon hydrolysis.
Experimental Protocol: Laboratory-Scale Disposal of this compound Gas
This procedure details the neutralization of small quantities of residual this compound gas from a lecture bottle or similar small gas cylinder. This process should be performed in a chemical fume hood.
Materials:
-
This compound gas cylinder with a compatible regulator and needle valve.
-
Inert tubing (e.g., PTFE) to direct the gas flow.
-
Large beaker or flask (at least 2 L) containing a freshly prepared 10% aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The volume should be sufficient to ensure the end of the tubing is well submerged.
-
Stir plate and magnetic stir bar.
-
pH indicator strips or a calibrated pH meter.
-
Appropriate PPE (see above).
Procedure:
-
Preparation of Neutralization Solution:
-
Carefully prepare a 10% (w/v) solution of sodium hydroxide or sodium carbonate in a large beaker. For example, dissolve 100 g of NaOH or Na₂CO₃ in 900 mL of cold water. Caution: The dissolution of sodium hydroxide is exothermic.
-
Place the beaker on a stir plate in the back of the fume hood and add a magnetic stir bar. Begin gentle stirring.
-
-
Gas Introduction Setup:
-
Ensure the this compound cylinder is securely clamped in an upright position within the fume hood.
-
Attach the regulator and needle valve to the cylinder outlet.
-
Connect a length of inert tubing to the needle valve outlet.
-
Position the other end of the tubing below the surface of the basic solution in the beaker. Ensure it is securely fastened so it cannot slip out during the procedure.
-
-
Neutralization Process:
-
Slowly open the main valve on the gas cylinder.
-
Carefully and gradually open the needle valve to introduce a slow stream of this compound gas into the basic solution. A slow bubbling rate is recommended to ensure complete reaction.
-
Monitor the reaction. The hydrolysis and neutralization reaction is: POF₃ + 4 NaOH → Na₃PO₄ + 3 NaF + 2 H₂O
-
Continue the slow gas flow until the cylinder is empty. The pressure gauge on the regulator should read zero.
-
-
System Purge:
-
Once the cylinder is empty, close the main cylinder valve.
-
Purge the regulator and tubing with an inert gas (e.g., nitrogen) to remove any residual this compound.
-
-
Waste Handling:
-
After the neutralization is complete, turn off the stirrer.
-
Check the pH of the resulting solution using a pH strip or meter to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base until the desired pH is reached.
-
The neutralized solution contains sodium phosphate and sodium fluoride salts. This solution must be disposed of as hazardous waste.
-
Transfer the solution to a properly labeled hazardous waste container. The label should include the chemical names of the contents (sodium phosphate, sodium fluoride, water).
-
Follow your institution's guidelines for hazardous waste disposal.
-
Visualizing the Disposal Workflow
The following diagram illustrates the key steps in the safe disposal of this compound gas.
By adhering to these procedures, laboratory professionals can safely manage and dispose of this compound, minimizing the risk of exposure and environmental contamination. Always consult your institution's specific safety protocols and waste disposal guidelines.
References
Essential Safety and Operational Guide for Handling Phosphoryl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of phosphoryl fluoride (POF₃). Given its hazardous nature, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines essential personal protective equipment (PPE), operational procedures, and emergency and disposal plans.
Hazard Overview and Exposure Limits
This compound is a colorless, toxic, and corrosive gas that reacts with water to form hydrofluoric acid (HF) and phosphoric acid. Inhalation can be fatal, and contact can cause severe skin and eye burns. Due to the formation of HF upon hydrolysis, exposure can lead to delayed and severe health effects, including deep tissue and bone damage.
While specific Occupational Exposure Limits (OELs) for this compound are not established by major regulatory bodies, the limits for fluorides are applicable due to its composition and reactivity.
| Regulatory Body | Exposure Limit for Fluorides (as F) | Notes |
| OSHA (PEL) | 2.5 mg/m³ (8-hour TWA) | Permissible Exposure Limit |
| NIOSH (REL) | 2.5 mg/m³ (10-hour TWA) | Recommended Exposure Limit |
| ACGIH (TLV) | 2.5 mg/m³ (8-hour TWA) | Threshold Limit Value |
TWA: Time-Weighted Average
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the required PPE.
| Body Part | Recommended PPE | Material/Specification |
| Respiratory | A NIOSH-approved full-facepiece Self-Contained Breathing Apparatus (SCBA) operated in a pressure-demand or other positive-pressure mode is recommended for any potential exposure. For lower concentrations, a full-facepiece supplied-air respirator may be used. | Ensure proper fit testing and training. |
| Eyes/Face | Full-facepiece respirator provides eye and face protection. If not using a full-facepiece respirator, chemical splash goggles and a face shield are mandatory. | ANSI Z87.1 compliant. |
| Hands | Double gloving is required. An outer glove with high chemical resistance over an inner nitrile glove. | Outer Glove: Heavy-duty butyl rubber or Viton™ are recommended for handling hydrofluoric acid and are a suitable choice for potential HF exposure from this compound. Inner Glove: Nitrile. Always consult the glove manufacturer's specific chemical resistance data. |
| Body | A chemical-resistant suit or apron over a lab coat. | Ensure complete body coverage. |
| Feet | Closed-toe shoes, preferably chemical-resistant boots. | Steel-toed boots are recommended if handling heavy equipment. |
Operational Plan: Handling and Storage
All work with this compound must be conducted in a well-ventilated area, inside a certified chemical fume hood.
Experimental Protocol: General Handling Procedure
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before introducing this compound.
-
Have the complete set of PPE donned correctly.
-
Ensure an emergency kit, including a calcium gluconate tube, is readily accessible.
-
-
Handling:
-
Work with the smallest quantity of this compound necessary for the experiment.
-
Keep the fume hood sash at the lowest possible height.
-
Use compatible materials for tubing and apparatus (e.g., stainless steel, PTFE). Avoid glass components where possible due to the potential for etching by HF.
-
After use, ensure the cylinder valve is securely closed.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Properly dispose of all waste materials as outlined in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and forearms thoroughly after removing gloves.
-
Storage
Store this compound cylinders in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and organic compounds. Cylinders should be secured in an upright position.
Emergency and Disposal Plans
Emergency Procedures
In the event of an emergency, follow these procedures and refer to the logical relationship diagram below.
Gas Leak:
-
If a leak is detected, immediately evacuate the area.
-
Activate the nearest fire alarm to alert others.
-
From a safe location, call emergency services and inform them of the this compound leak.
-
Do not re-enter the area until it has been cleared by trained emergency responders.
Personal Exposure:
-
Inhalation: Move the affected person to fresh air immediately. Call for immediate medical assistance. If breathing has stopped, provide artificial respiration, but only if you are trained to do so.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. While flushing, remove all contaminated clothing. Apply calcium gluconate gel to the affected area. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Disposal Plan
All waste containing this compound or its byproducts is considered hazardous waste.
-
Solid Waste: Contaminated materials such as gloves, wipes, and disposable labware should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions should be neutralized with a suitable base (e.g., calcium hydroxide) in a controlled manner within a fume hood before disposal as hazardous waste.
-
Gas Cylinders: Empty or partially used cylinders should be returned to the supplier according to their instructions. Do not attempt to vent or dispose of the gas yourself.
Mandatory Visualizations
Caption: Logical workflow for the safe handling of this compound.
This guide is intended to provide essential information. Always refer to the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before commencing any work.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
